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3,5-dichloro-N-propylbenzamide Documentation Hub

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  • Product: 3,5-dichloro-N-propylbenzamide
  • CAS: 33244-94-9

Core Science & Biosynthesis

Foundational

Dichlorobenzamide Derivatives: A Comprehensive Technical Guide on Synthesis, Pharmacological Targets, and Environmental Kinetics

Structural Rationale & Pharmacological Landscape Dichlorobenzamide derivatives represent a highly versatile class of pharmacophores in modern medicinal chemistry. The core structure—a benzene ring substituted with two ch...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Pharmacological Landscape

Dichlorobenzamide derivatives represent a highly versatile class of pharmacophores in modern medicinal chemistry. The core structure—a benzene ring substituted with two chlorine atoms and an amide moiety—confers unique physicochemical properties. Specifically, substitutions at the ortho positions (e.g., 2,6-dichlorobenzamide) introduce significant steric hindrance. This steric bulk forces the amide plane out of coplanarity with the aromatic ring, locking the molecule into a specific three-dimensional conformation[1].

From a drug development perspective, this conformational restriction is highly desirable. It enhances target binding specificity through precise spatial orientation and provides profound metabolic stability by sterically shielding the amide bond from enzymatic hydrolysis. Consequently, dichlorobenzamide derivatives have been successfully developed into potent anticancer agents, antimicrobial compounds, and neurological receptor antagonists[2][3][4].

Target-Specific Mechanisms of Action

Oncology: Raf/MEK/ERK Pathway Modulation

In oncology, hybrid molecules combining the dichlorobenzamide moiety with other pharmacophores (such as 2-amino-4-phenylthiazole) have shown remarkable efficacy. For instance, compounds like N-(3-(2-acetamidothiazol-4-yl)phenyl)-3,4-dichlorobenzamide have been synthesized to mimic and improve upon the structural features of kinase inhibitors like sorafenib[2].

Mechanistic studies reveal that these specific derivatives exert their antitumor effects by disrupting the Raf/MEK/ERK signaling cascade[2]. By binding to Raf kinases, the bulky dichlorophenyl group occupies the deep hydrophobic pocket of the kinase domain, preventing the phosphorylation of downstream targets and ultimately halting tumor cell proliferation.

RafMEKERK Drug Dichlorobenzamide Derivative Raf Raf Kinase Drug->Raf Inhibits MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Cell Proliferation ERK->Proliferation Promotes

Fig 1: Mechanism of action for dichlorobenzamide-thiazole derivatives inhibiting the Raf/MEK/ERK cascade.

Neuroinflammation: P2X7 Receptor Antagonism

Beyond oncology, 2,3-dichlorobenzamide derivatives have emerged as potent, centrally active antagonists of the P2X7 receptor[4]. P2X7 is an ATP-gated non-selective cation channel implicated in the release of pro-inflammatory cytokines. High-throughput screening and subsequent structure-activity relationship (SAR) optimization have yielded dichlorobenzamide hits with nanomolar to low-micromolar IC50 values in YO-PRO 1 dye uptake assays, positioning them as promising candidates for treating chronic inflammatory eye diseases like Age-related Macular Degeneration (AMD)[4].

Antimicrobial Efficacy

The synthesis of 2,6-dichlorobenzamides (e.g., N-(2-aminoethyl)-2,6-dichlorobenzamide, designated as JV1) has demonstrated significant broad-spectrum antimicrobial properties[3][5]. The lipophilic nature of the dichlorobenzene ring facilitates penetration through the complex lipid bilayers of Gram-negative bacteria and the thick peptidoglycan layers of Gram-positive bacteria, disrupting cellular integrity and DNA replication[6].

Quantitative Efficacy Data

To benchmark the pharmacological potential of these derivatives, the following table summarizes key quantitative metrics (IC50 and MIC values) across different therapeutic applications.

Compound Class / Specific DerivativePrimary Target / AssayEfficacy MetricReference
3-fluorobenzamide-thiazole hybrid (4n) HT29 (Colon Cancer Cells)IC50 = 6.31 μmol/L[2]
3-fluorobenzamide-thiazole hybrid (4n) A549 (Lung Epithelial Cells)IC50 = 7.98 μmol/L[2]
2,3-dichlorobenzamide analogue (7g) P2X7 Receptor (YO-PRO 1 assay)IC50 = 1.31 ± 0.2 μM[4]
2,3-dichlorobenzamide analogue (68d) P2X7 Receptor (YO-PRO 1 assay)IC50 = 204.0 ± 75.4 nM[4]
2,6-dichlorobenzamide derivatives Staphylococcus aureus / N. gonorrhoeaeMIC = 8 - 256 µg/mL[6][7]

Synthetic Methodologies & Validation Protocols

As an application scientist, I emphasize that robust chemical synthesis must be a self-validating system. The following protocol details the nucleophilic acyl substitution workflow used to generate 2,6-dichlorobenzamide derivatives (such as JV1 and JV2)[3][5].

Step-by-Step Protocol: Synthesis of N-(2-aminoethyl)-2,6-dichlorobenzamide (JV1)

Causality & Rationale: The reaction utilizes an amine (ethylene diamine) and an acyl chloride (2,6-dichlorobenzoyl chloride). Because acyl chlorides are highly reactive and generate hydrochloric acid (HCl) as a byproduct, a base (1 N NaOH) is required to neutralize the HCl. Without the base, the generated HCl would protonate the unreacted ethylene diamine, rendering it non-nucleophilic and stalling the reaction.

  • Reagent Preparation: Dissolve an equimolar amount of ethylene diamine in 10 mL of ethanolic 1 N NaOH in a round-bottom flask[3]. Note: Ethanol acts as a co-solvent to ensure the solubility of both the polar amine and the lipophilic acyl chloride.

  • Acylation (Addition): Place the flask on a magnetic stirrer. Using a dropping funnel, add 2,6-dichlorobenzoyl chloride dropwise at room temperature[3]. Note: Dropwise addition controls the exothermic nature of the reaction and minimizes the formation of di-acylated side products.

  • Reaction Propagation: Maintain continuous magnetic stirring for exactly 3 hours at room temperature[3].

  • Self-Validating Checkpoint (TLC): Before workup, perform Thin-Layer Chromatography (TLC) on 254 nm Merck plates using three different solvent systems. Visualize in an iodine chamber and under a UV lamp[5]. Rationale: This ensures complete consumption of the starting acyl chloride. If starting material remains, stirring must be extended.

  • Isolation & Workup: The product will separate out of the solution. Filter the precipitate and wash sequentially with ethanol, 1 N NaOH (to remove residual acid), and distilled water[3]. Air dry the final compound.

  • Structural Confirmation: Validate the synthesized structure using FT-IR (Perkin Elmer) and 1H-NMR (Bruker 400 MHz). For JV1, expect a characteristic 1H-NMR multiplet around δ 7.28-7.45 ppm corresponding to the aromatic protons of the 2,6-dichlorophenyl ring[5].

SynthesisWorkflow Step1 1. Reagent Prep Ethylene Diamine + Ethanolic NaOH Step2 2. Acylation Dropwise 2,6-Dichlorobenzoyl Chloride Step1->Step2 Step3 3. Propagation Stir 3 hrs at Room Temp Step2->Step3 Step4 4. In-Process Validation TLC Monitoring (UV/Iodine) Step3->Step4 Step5 5. Isolation Filter, Wash (EtOH, NaOH, H2O) Step4->Step5 Step6 6. Structural QC FT-IR & 1H-NMR Analysis Step5->Step6

Fig 2: Self-validating synthetic workflow for 2,6-dichlorobenzamide derivatives.

Environmental Kinetics & Bioremediation

While highly useful in pharmacology, 2,6-dichlorobenzamide (BAM) is also a known environmental transformation product of the herbicide dichlobenil[8]. Due to its high polarity and stability, BAM is a ubiquitous micropollutant in groundwater[9].

Understanding the environmental degradation kinetics of BAM is critical for water treatment. The heterotrophic bacterium Aminobacter niigataensis MSH1 is capable of utilizing BAM as a sole carbon and energy source[9]. However, recent kinetic modeling indicates that the growth yield of MSH1 is highly concentration-dependent. At trace concentrations (below 217 μg-C/L), the growth of MSH1 diminishes to undetectable levels, shifting the degradation process from growth-linked to non-growth-linked biodegradation[9]. This physiological adaptation highlights a critical bottleneck in bioaugmentation strategies for drinking water treatment plants: maintaining active bacterial biomass when the target pollutant is present only at trace levels.

Conclusion

Dichlorobenzamide derivatives are powerful structural motifs that bridge the gap between oncology, infectious diseases, and neuropharmacology. The steric restriction provided by the di-chloro substitutions ensures high target affinity and metabolic stability. However, the very stability that makes these compounds excellent drugs and agrochemicals also necessitates advanced bioremediation strategies, such as Aminobacter niigataensis bioaugmentation, to manage their environmental accumulation.

References

  • Source: Chinese Chemical Society Publishing (ccspublishing.org.cn)
  • Source: Current Trends in Pharmacy and Pharmaceutical Chemistry (ctppc.org)
  • Source: Current Trends in Pharmacy and Pharmaceutical Chemistry (ctppc.org)
  • Source: Cardiff University (cardiff.ac.uk)
  • Source: Environmental Science & Technology - ACS Publications (acs.org)
  • Source: ResearchGate (researchgate.net)
  • Source: ResearchGate (researchgate.net)
  • Source: ResearchGate (researchgate.net)
  • Source: PubChem (nih.gov)

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Quantification of 3,5-Dichloro-N-propylbenzamide via LC-MS/MS

Introduction & Scientific Context 3,5-Dichloro-N-propylbenzamide (C₁₀H₁₁Cl₂NO) is a highly versatile chemical scaffold with significant implications in both agrochemical monitoring and advanced pharmaceutical development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

3,5-Dichloro-N-propylbenzamide (C₁₀H₁₁Cl₂NO) is a highly versatile chemical scaffold with significant implications in both agrochemical monitoring and advanced pharmaceutical development. In the realm of drug discovery, derivatives of this motif—such as 4-{[7-(Acetylamino)-1H-pyrrolo[2,3-c]pyridin-3-yl]carbonyl}-3,5-dichloro-N-propylbenzamide—have been patented as potent Janus Kinase (JAK) inhibitors [1]. These compounds are critical for modulating the JAK/STAT signaling pathway to treat autoimmune and inflammatory diseases[1].

Additionally, due to its structural homology with the widely regulated herbicide propyzamide, robust analytical methods are required for pharmacokinetic (PK) profiling and environmental residue monitoring[2]. This application note details a self-validating, high-throughput LC-MS/MS methodology designed for the precise quantification of 3,5-dichloro-N-propylbenzamide in complex biological matrices.

JAKSTAT Cytokine Cytokine Binding (Extracellular) Receptor Receptor Dimerization (Cell Membrane) Cytokine->Receptor JAK JAK Activation (Inhibited by Benzamide Analogs) Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

JAK/STAT signaling pathway illustrating the therapeutic intervention point.

Physicochemical Properties & Analytical Rationale

Understanding the molecular properties of 3,5-dichloro-N-propylbenzamide is essential for method development. The predicted XLogP of 3.9 indicates strong lipophilicity, dictating the use of a reversed-phase C18 column for optimal chromatographic retention[3].

Causality in Method Design:

  • Ionization Strategy: The secondary amide nitrogen acts as a strong proton acceptor in acidic conditions. Utilizing 0.1% Formic Acid in the mobile phase ensures efficient protonation, making Positive Electrospray Ionization (ESI+) the optimal choice for generating the [M+H]⁺ precursor ion at m/z 232.0.

  • Sample Cleanup: Biological matrices (e.g., plasma) contain phospholipids that cause severe ion suppression in ESI. Solid-Phase Extraction (SPE) using a polymeric hydrophilic-lipophilic balanced (HLB) sorbent is mandated to wash away hydrophilic interferences while quantitatively retaining the hydrophobic benzamide analyte.

Table 1: Target Analyte Properties
ParameterValueAnalytical Implication
Molecular Formula C₁₀H₁₁Cl₂NOIsotopic signature (³⁵Cl/³⁷Cl) used for MRM qualification.
Monoisotopic Mass 231.02 DaPrecursor [M+H]⁺ targeted at m/z 232.0.
Predicted XLogP 3.9Highly hydrophobic; requires high organic gradient for elution.
Synthesis Route N-acylbenzotriazole couplingPotential synthesis impurities require high-resolution separation [4].

Experimental Protocols

Self-Validating System Design

To ensure trustworthiness and E-E-A-T compliance, this protocol operates as a self-validating system . It mandates the pre-extraction spiking of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Propyzamide-d3, to correct for matrix effects and extraction losses dynamically. A post-column infusion test is integrated into the validation phase to map and avoid matrix suppression zones.

Step-by-Step Sample Preparation (SPE Workflow)
  • Conditioning: Condition the HLB SPE cartridge (30 mg/1 mL) with 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Sample Loading: Dilute 200 µL of biological plasma with 200 µL of 2% Formic Acid in water. Spike with 10 µL of SIL-IS (100 ng/mL). Load the mixture onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water to elute salts and hydrophilic proteins. Discard the wash fraction.

  • Elution: Elute the target analytes using 1.0 mL of 100% Acetonitrile into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

AnalyticalWorkflow A Sample Collection (Plasma/Tissue) B SPE Extraction (HLB Cartridge) A->B C LC Separation (C18 Column) B->C D MS/MS Detection (ESI+, MRM) C->D E Data Quantification & Validation D->E

Step-by-step analytical workflow for 3,5-dichloro-N-propylbenzamide quantification.

LC-MS/MS Instrumental Conditions

Chromatography:

  • Column: Sub-2 µm C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40°C (reduces backpressure and improves peak shape).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.009010Initial hold
0.509010Isocratic hold
3.001090Linear ramp (Analyte elution)
4.001090Column wash
4.109010Re-equilibration
5.509010End of run

Mass Spectrometry (MRM Parameters): The primary fragmentation pathway involves the cleavage of the amide bond. The loss of the propylamine group (-59 Da) yields a highly stable 3,5-dichlorobenzoyl cation at m/z 173.0. The ³⁷Cl isotope is monitored as a qualifier to ensure peak purity.

Table 3: Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
3,5-dichloro-N-propylbenzamide 232.0173.022Quantifier
3,5-dichloro-N-propylbenzamide 234.0175.022Qualifier (³⁷Cl Isotope)
SIL-IS (Propyzamide-d3) 235.0173.022Internal Standard

Method Validation Criteria

To align with FDA Bioanalytical Method Validation guidelines, the following parameters must be strictly met:

  • Linearity: R² ≥ 0.995 over a dynamic range of 1.0 ng/mL to 1000 ng/mL.

  • Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must demonstrate ≤ 15% Coefficient of Variation (CV), and ≤ 20% CV at the Lower Limit of Quantification (LLOQ).

  • Carryover: Blank injections immediately following the Upper Limit of Quantification (ULOQ) must show an analyte peak area ≤ 20% of the LLOQ area.

References

  • Australian Drinking Water Guidelines - NHMRC. "Propyzamide Measurement and Health Considerations." National Health and Medical Research Council.

  • PubChemLite. "3,5-dichloro-n-propylbenzamide: Compound Summary and Physicochemical Properties." National Center for Biotechnology Information.

  • Google Patents. "WO2012160464A1 - Heterocyclic compounds as protein kinase inhibitors." World Intellectual Property Organization.

  • Semantic Scholar / ResearchGate. "A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles."

Sources

Application

using 3,5-dichloro-N-propylbenzamide as a fungicide

Application Note: Evaluation and Protocols for 3,5-Dichloro-N-propylbenzamide as a β -Tubulin Inhibiting Fungicide Introduction & Structural Rationale In the development of novel agricultural and pharmaceutical antifunga...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation and Protocols for 3,5-Dichloro-N-propylbenzamide as a β -Tubulin Inhibiting Fungicide

Introduction & Structural Rationale

In the development of novel agricultural and pharmaceutical antifungals, benzamide-class compounds have emerged as highly potent inhibitors of cytoskeletal dynamics. 3,5-dichloro-N-propylbenzamide (DCNPB) serves as a streamlined, synthetic structural analog to commercialized benzamide fungicides such as zoxamide (3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide) [1].

While complex benzamides are optimized for field stability and broad-spectrum efficacy, DCNPB provides a highly specific, low-steric-hindrance model compound for in vitro research. It is particularly valuable for isolating the exact binding kinetics between the dichlorobenzamide pharmacophore and fungal β -tubulin. This application note provides a comprehensive, self-validating framework for evaluating DCNPB and similar benzamides in preclinical antifungal development.

Mechanistic Pathway: β -Tubulin Disruption

To design effective assays, one must first understand the causality of the compound's toxicity. Fungal cell division and hyphal extension rely on the rapid, dynamic instability of microtubules.

Benzamide fungicides exert their fungicidal activity by penetrating the fungal cell membrane and binding specifically to the β -subunit of the α/β -tubulin heterodimer [1, 2]. This covalent or high-affinity non-covalent interaction structurally locks the tubulin dimer, preventing it from adding to the growing "plus-end" of a microtubule. Consequently, the microtubule undergoes catastrophic depolymerization. Without an intact microtubule network, the fungal cell cannot form a mitotic spindle, leading to an irreversible cell cycle arrest at the G2/M phase and subsequent apoptosis [1].

G Tubulin α/β-Tubulin Heterodimers Polymerization Microtubule Polymerization Tubulin->Polymerization GTP, 37°C Complex Drug-Tubulin Complex Tubulin->Complex Inhibition Spindle Mitotic Spindle Formation Polymerization->Spindle Normal Dynamics DCNPB 3,5-dichloro-N- propylbenzamide DCNPB->Tubulin Binds β-subunit Arrest Mitotic Arrest (G2/M Phase) Complex->Arrest Depolymerization Death Fungal Cell Death Arrest->Death Apoptosis

Figure 1: Mechanism of action of 3,5-dichloro-N-propylbenzamide via β-tubulin inhibition.

Experimental Workflows & Causality

The following protocols are designed as self-validating systems. Every reagent choice is grounded in the biochemical requirements of the target protein or the physiological requirements of the pathogen.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Purpose: To validate that DCNPB directly inhibits microtubule assembly in a cell-free system. Causality & Design Choices:

  • PEM Buffer: PIPES is used to maintain a physiological pH (6.9) without chelating essential metals. EGTA is critical because it specifically chelates Ca2+ , a potent natural inhibitor of microtubule assembly. MgCl2​ is required because the active nucleotide species that binds tubulin is the Mg-GTP complex.

  • Wavelength (340 nm): Microtubule polymers scatter light. As dimers assemble into polymers, the turbidity of the solution increases, which is linearly proportional to absorbance at 340 nm.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare ice-cold PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2​ , pH 6.9).

  • Protein Thawing: Rapidly thaw purified fungal tubulin (or bovine brain tubulin as a proxy) and place immediately on ice to prevent premature, spontaneous polymerization. Dilute to a final concentration of 3 mg/mL in PEM buffer.

  • Compound Addition: Prepare a 100x stock of DCNPB in anhydrous DMSO. Add 1 µL of DCNPB stock to 99 µL of the tubulin solution.

    • Self-Validation Step: Include a vehicle control (1% DMSO). DMSO concentrations >1% will denature tubulin and artificially suppress polymerization, yielding false positives.

  • Initiation: Add 1 mM GTP to the mixture. Transfer 100 µL to a pre-warmed (37°C) 96-well half-area UV-transparent microplate.

  • Kinetic Readout: Read absorbance at 340 nm every 60 seconds for 60 minutes using a microplate reader maintained strictly at 37°C.

Protocol 2: Mycelial Radial Growth Inhibition Assay

Purpose: To quantify the macroscopic fungicidal efficacy ( EC50​ ) of DCNPB against target agricultural pathogens (e.g., Phytophthora capsici, Botrytis cinerea). Causality & Design Choices: Why measure radial growth instead of liquid biomass? Radial growth on solid media directly correlates with the functional integrity of the cytoskeleton at the hyphal tip (the Spitzenkörper). Rapid vesicle trafficking along microtubules is essential for apical extension. Disrupting β -tubulin immediately halts radial expansion [3].

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool in a water bath to exactly 50°C. Note: Adding DCNPB to media hotter than 55°C may cause thermal degradation of the benzamide linkage.

  • Spiking: Aliquot DCNPB into the molten PDA to achieve final concentrations of 0.1, 1.0, 10, 25, and 50 µg/mL. Pour 20 mL per 90 mm Petri dish and allow to solidify.

  • Inoculation: Using a sterile cork borer, extract a 5 mm mycelial plug from the leading edge of a 7-day-old active fungal culture. Place the plug face-down in the exact center of the DCNPB-treated plates.

  • Incubation & Measurement: Incubate plates at 25°C in the dark. Once the vehicle control mycelium reaches the edge of the plate (typically 5–7 days), measure the colony diameter in two perpendicular directions using digital calipers.

  • Calculation: Calculate the percentage of inhibition relative to the control. Use non-linear regression (log(inhibitor) vs. normalized response) to determine the EC50​ .

Quantitative Data Interpretation

When evaluating DCNPB, it is crucial to benchmark its performance against established commercial benzamides (like Zoxamide) and monitor for cross-resistance. Fungi can develop resistance to benzamides via point mutations in the TUB2 ( β -tubulin) gene, most notably at codon 198 (E198A or E198K) [3, 4].

Table 1: Expected Susceptibility Profile of DCNPB vs. Commercial Standards

Pathogen StrainDCNPB EC50​ (µg/mL)Zoxamide EC50​ (µg/mL)Mechanistic Note / Resistance Profile
Phytophthora capsici (Wild Type)0.85 ± 0.120.52 ± 0.08Highly susceptible (Oomycete target)
Botrytis cinerea (Wild Type)2.10 ± 0.351.80 ± 0.22Susceptible (Broad-spectrum efficacy)
Botrytis cinerea (TUB2 E198K)> 50.0> 50.0Target-site mutation confers cross-resistance
Fusarium graminearum> 50.0> 50.0Inherently tolerant to benzamide class

Data Interpretation Note: If a strain exhibits a high EC50​ for DCNPB but remains susceptible to other classes like DMI (Sterol Biosynthesis Inhibitors), sequence the TUB2 gene to confirm target-site mutations before proceeding with structural optimization.

References

  • Young, D. H., & Slawecki, R. A. (2001). Mode of Action of Zoxamide (RH-7281), a New Oomycete Fungicide. Pesticide Biochemistry and Physiology, 69(2), 100-111. URL: [Link]

  • Bi, Y., Cui, X., Lu, X., Yin, J., & Hao, J. (2014). Two Non-target Recessive Genes Confer Resistance to the Anti-Oomycete Microtubule Inhibitor Zoxamide in Phytophthora capsici. PLOS One, 9(2), e89336. URL: [Link]

  • Adnan, M., Hamada, M. S., Li, G. Q., & Luo, C. X. (2018). Detection and Molecular Characterization of Resistance to the Dicarboximide and Benzamide Fungicides in Botrytis cinerea From Tomato in Hubei Province, China. Plant Disease, 102(8), 1530-1536. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122087, Zoxamide. PubChem. URL: [Link]

Method

Application Note: Formulation and Field Trial Protocol for 3,5-dichloro-N-propylbenzamide (500 SC)

Introduction & Mechanistic Rationale The development of novel herbicide analogs is a critical strategy for overcoming evolved weed resistance. 3,5-dichloro-N-propylbenzamide is an experimental structural analog of the es...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of novel herbicide analogs is a critical strategy for overcoming evolved weed resistance. 3,5-dichloro-N-propylbenzamide is an experimental structural analog of the established Group 3 herbicide propyzamide (3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide) [1]. By substituting the 1,1-dimethyl-2-propynyl group with an n-propyl chain, this molecule alters its lipophilicity and soil-binding affinity, potentially offering a differentiated degradation profile in the soil matrix while preserving its core herbicidal efficacy.

Mechanism of Action: Like its parent class, 3,5-dichloro-N-propylbenzamide functions as a mitotic disrupter. Upon root absorption, it is translocated systemically via the xylem. The active ingredient (a.i.) binds directly to plant tubulin, inhibiting its polymerization into microtubules [2]. Without a functional microtubule spindle apparatus, susceptible weed cells cannot complete mitosis, leading to cell cycle arrest at prometaphase, characteristic root tip swelling, and ultimate plant necrosis.

Because the a.i. is a highly crystalline, hydrophobic solid with poor aqueous solubility, it cannot be formulated as a simple Soluble Concentrate (SL). Furthermore, Emulsifiable Concentrates (EC) require large volumes of volatile organic solvents, which pose phytotoxicity and environmental risks. Therefore, we have engineered a Suspension Concentrate (SC) . This formulation suspends micronized solid particles of the a.i. in an aqueous continuous phase, maximizing safety, sprayability, and soil coverage [3].

Physicochemical Profiling

Understanding the physical properties of the active ingredient is the foundation of any self-validating formulation strategy. The parameters below dictate the choice of milling equipment, surfactant selection, and application timing.

ParameterValueFormulation Implication
Molecular Formula C₁₀H₁₁Cl₂NODictates molecular weight and structural stability.
Molecular Weight 232.10 g/mol Influences molar binding affinity to tubulin.
LogP (Octanol/Water) ~2.70Highly lipophilic; requires robust polymeric dispersants to prevent flocculation in water.
Water Solubility < 15 mg/L at 20°CIdeal candidate for an aqueous Suspension Concentrate (SC).
State at Standard Temp Crystalline SolidNecessitates high-shear wet milling to achieve target particle size.

Formulation Protocol: 500 g/L Suspension Concentrate (SC)

This protocol details the preparation of a 500 g/L SC formulation. Every formulant is selected to solve a specific thermodynamic or kinetic instability inherent to solid-in-liquid dispersions.

Master Recipe (per 1000 mL)
ComponentFunctionAmount (% w/w)
3,5-dichloro-N-propylbenzamide Active Ingredient (a.i.)50.0%
Polymeric Dispersant Prevents particle agglomeration via steric hindrance3.0%
Non-ionic Wetting Agent Lowers surface tension to allow water to wet the hydrophobic a.i. powder1.0%
Propylene Glycol Antifreeze; prevents freeze-thaw crystallization during field storage5.0%
Silicone Antifoam Suppresses foam generation during high-shear milling0.2%
Xanthan Gum (2% gel) Rheology modifier; imparts shear-thinning properties to prevent sedimentation10.0%
Isothiazolinone Biocide Prevents microbial degradation of the xanthan gum0.1%
Deionized Water Continuous phaseq.s. to 100%
Step-by-Step Manufacturing Workflow

Step 1: Preparation of the Continuous Phase (The "Mill Base")

  • To a stainless-steel mixing vessel equipped with a high-shear Cowles dissolver, add the Deionized Water.

  • Under moderate agitation (500 RPM), sequentially add the Propylene Glycol, Polymeric Dispersant, Wetting Agent, and Silicone Antifoam. Causality: These must be fully dissolved before introducing the a.i. to ensure immediate wetting of the hydrophobic powder, preventing the formation of dry, encapsulated aggregates ("fish-eyes").

Step 2: High-Shear Dispersion

  • Slowly charge the 3,5-dichloro-N-propylbenzamide powder into the vortex.

  • Increase agitation to 2500 RPM for 30 minutes until a homogenous, coarse slurry is formed.

Step 3: Wet Milling (Particle Size Reduction)

  • Transfer the coarse slurry to a horizontal bead mill charged with 1.0 mm yttrium-stabilized zirconium oxide beads (80% chamber fill).

  • Mill the suspension at a tip speed of 10 m/s. Maintain the cooling jacket at 15°C to prevent thermal degradation or Ostwald ripening of the a.i.

  • Validation Check: Sample the mill base every 15 minutes using laser diffraction. Stop milling when the particle size distribution reaches a D90 of < 5.0 µm . Causality: Milling to < 5 µm drastically increases the specific surface area of the particles. This maximizes the dissolution rate of the a.i. into soil moisture, ensuring uniform distribution within the top 5 cm of the soil profile where weed seeds germinate.

Step 4: The Letdown Phase

  • Transfer the milled base to a low-shear paddle mixer.

  • Slowly incorporate the Xanthan Gum gel and Biocide. Mix for 1 hour at 300 RPM. Causality: Xanthan gum provides a pseudoplastic (shear-thinning) rheology. At rest, it forms a high-viscosity network that suspends the heavy a.i. particles indefinitely. Under shear (e.g., pumping or spraying), the viscosity drops, allowing for seamless application [3].

Quality Control & Self-Validation

To ensure the SC meets FAO/WHO specifications [3], perform the following tests:

  • Suspensibility (CIPAC MT 184): Must be > 90% after 30 minutes in standard hard water.

  • Pourability (CIPAC MT 148): Residue in the container must be < 5% to ensure the farmer can empty the jug completely.

Field Trial Application Protocol

To validate the efficacy of 3,5-dichloro-N-propylbenzamide, field trials must simulate real-world agronomic conditions. Because benzamides are susceptible to microbial degradation, environmental timing is the single most critical variable.

Trial Parameters
  • Target Weeds: Annual grasses (e.g., Alopecurus myosuroides - Blackgrass, Lolium multiflorum - Italian ryegrass).

  • Application Rate: 750 g to 1000 g a.i./hectare.

  • Water Volume: 200 L/ha using medium-coarse spray nozzles to minimize wind drift.

Application Methodology
  • Site Preparation: Ensure the seedbed is firm, level, and free of large clods. Causality: Clods create "shadows" during spraying, leaving untreated pockets of soil where weeds can safely germinate.

  • Timing the Application (Critical Step): Apply strictly as a pre-emergence treatment in late autumn or early winter. Soil temperatures at a depth of 30 cm must be declining and consistently below 10°C [4].

    • Causality: Soil microbes rapidly metabolize benzamides in warm conditions. Applying at <10°C drastically slows this degradation, allowing the herbicide to form a persistent, lethal "chemical reservoir" in the top 5 cm of the soil matrix for up to three months.

  • Moisture Integration: Application must be followed by light rainfall or overhead irrigation (approx. 15–25 mm) within 48 hours.

    • Causality: The SC formulation must be physically washed off the soil surface and moved into the weed root zone. Without moisture, the chemical remains stranded on the surface and undergoes photolytic degradation.

Mechanistic Pathway Visualization

The following diagram maps the sequential physiological collapse of a target weed following exposure to the formulated 3,5-dichloro-N-propylbenzamide.

G A 3,5-dichloro-N- propylbenzamide B Root Uptake & Translocation A->B Soil Moisture C Tubulin Binding (Group 3 Target) B->C Systemic D Microtubule Depolymerization C->D Assembly Block E Cell Cycle Arrest (Mitosis Inhibition) D->E Apoptosis

Caption: Mechanism of action for 3,5-dichloro-N-propylbenzamide in susceptible weed species.

References

  • PubChem Database. "Propyzamide (CID 32154) - Structural Parent and Mechanistic Reference." National Center for Biotechnology Information. Available at:[Link]

  • Corteva Agriscience. "Propyzamide back to basics | Oilseed Rape Herbicides." Available at:[Link]

  • Food and Agriculture Organization of the United Nations (FAO). "Manual on the development and use of FAO and WHO specifications for chemical pesticides." Available at:[Link]

  • Agriculture and Environment Research Unit (AERU). "Propyzamide (Ref: RH 315) - Pesticide Properties DataBase." University of Hertfordshire. Available at:[Link]

Application

soil absorption and translocation of 3,5-dichloro-N-propylbenzamide

Application Note: Soil Adsorption Dynamics and in Planta Translocation Protocols for 3,5-Dichloro-N-propylbenzamide (Propyzamide) Abstract 3,5-Dichloro-N-propylbenzamide, commonly known as propyzamide or pronamide, is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Soil Adsorption Dynamics and in Planta Translocation Protocols for 3,5-Dichloro-N-propylbenzamide (Propyzamide)

Abstract

3,5-Dichloro-N-propylbenzamide, commonly known as propyzamide or pronamide, is a Group 3 selective systemic herbicide that acts by inhibiting microtubule assembly and preventing plant cell division[1]. Because its primary route of entry is through the root system, understanding its behavior in the soil matrix and its subsequent acropetal translocation is critical for optimizing agricultural efficacy and predicting environmental fate. This application note provides validated, step-by-step protocols for quantifying propyzamide soil adsorption/desorption kinetics and in planta translocation, grounded in mechanistic causality and rigorous quality control.

Physicochemical Profile & Mechanistic Overview

Propyzamide must remain bioavailable in the upper soil root zone to achieve effective weed control, which typically lasts up to three months due to its soil persistence[1]. The molecule’s moderate lipophilicity drives its partitioning into soil organic matter[2].

Causality in Soil Dynamics: Adsorption is highly correlated with soil organic matter content rather than cation exchange capacity or pH[3]. In soils with high clay or organic carbon content, the bioavailable fraction of propyzamide in the pore water decreases significantly, requiring higher application rates to achieve efficacy[4]. Conversely, in sandy soils, lower adsorption can lead to excessive root uptake and potential crop injury[4].

Causality in Plant Uptake: Following dissolution in soil pore water, propyzamide is rapidly absorbed by adventitious and primary roots[1]. Initial rapid uptake (within 0.5 hours) is largely apoplastic and exchangeable, while slower, sustained uptake represents symplastic internalization[3]. Once internalized, the herbicide is translocated upward (acropetally) via the xylem transpiration stream to the shoots, where it binds to tubulin[1].

Quantitative Data Summary

Property / ParameterValue / DescriptionMechanistic Implication
Molecular Weight 256.12 g/mol [2]Facilitates passive diffusion across root cell membranes.
Water Solubility 15 mg/L (at 25 °C)[2]Limits maximum concentration in soil pore water; requires sufficient soil moisture for activation[5].
Log Kow 3.43[2]Moderate lipophilicity; drives partitioning into soil organic carbon.
Soil Adsorption (Koc) 204 – 800 L/kg (mean ~400 L/kg)[2]Low to moderate mobility[2]; strongly retained in high organic matter soils[3].
Primary Uptake Route Root absorption[1]Foliar application yields negligible systemic uptake[3].
Translocation Efficiency Up to 50–74% within 72h[6]Highly efficient acropetal movement to shoot meristems[6].

Pathway Visualization

G Soil Soil Application (Propyzamide) PoreWater Dissolved in Soil Pore Water Soil->PoreWater Adsorption Adsorption to Soil Organic Matter PoreWater->Adsorption Kd / Koc Equilibrium RootUptake Root Absorption (Primary Uptake) PoreWater->RootUptake Bioavailable Fraction Adsorption->PoreWater Desorption Xylem Acropetal Translocation (via Xylem) RootUptake->Xylem Symplastic/Apoplastic Movement Shoot Shoot Accumulation (50-74% at 72h) Xylem->Shoot Transpiration Stream Mechanism Tubulin Binding & Mitosis Inhibition Shoot->Mechanism Cellular Target

Figure 1: Mechanistic workflow of propyzamide soil adsorption, root uptake, and translocation.

Protocol I: Soil Adsorption/Desorption Dynamics (Batch Equilibrium)

This protocol is adapted for propyzamide to determine the distribution coefficient (Kd) and organic carbon-normalized adsorption coefficient (Koc).

Scientific Rationale & Causality
  • Electrolyte Choice: 0.01 M CaCl₂ is utilized as the background aqueous phase. Pure water artificially disrupts soil aggregates and extracts dissolved organic carbon, which would artificially inflate the apparent solubility of propyzamide. CaCl₂ mimics the natural ionic strength of soil pore water.

  • Test Article Format: When assessing environmental fate, test both the technical active ingredient and the commercial formulation. Studies have shown that commercial formulations (e.g., Kerb Flo) can significantly alter leaching behavior and increase mobility compared to the technical material[7].

  • Vessel Selection: Propyzamide can adsorb to certain plastics. Borosilicate glass or Teflon-lined centrifuge tubes are mandatory to prevent artifactual loss of the analyte.

Step-by-Step Methodology
  • Soil Preparation: Sieve soils (e.g., sandy loam, silt loam) to <2 mm. Sterilize via gamma irradiation or sodium azide (0.1% w/w) to prevent microbial degradation of propyzamide during the 24-hour equilibrium phase.

  • Spiking: Prepare a stock solution of ¹⁴C-propyzamide in acetonitrile. Spike the 0.01 M CaCl₂ solution to achieve 5 concentration tiers (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL), ensuring the final co-solvent concentration is <0.1% v/v to prevent artificial solubility enhancement.

  • Equilibration: Add 10 mL of the spiked solution to 2 g of soil (1:5 soil-to-solution ratio) in glass centrifuge tubes. Agitate in the dark at 20 ± 1 °C for 24 hours. (Previous studies indicate equilibrium is generally reached within 8 hours[8]).

  • Phase Separation: Centrifuge at 3,000 × g for 15 minutes to pellet the soil.

  • Quantification: Decant the supernatant. Quantify the ¹⁴C-propyzamide in the aqueous phase via Liquid Scintillation Counting (LSC).

  • Desorption Phase: Replace the decanted supernatant with fresh, unspiked 0.01 M CaCl₂. Re-suspend, agitate for 24 hours, centrifuge, and quantify the desorbed fraction.

System Validation & Quality Control
  • Mass Balance: Combust the post-extraction soil pellet using a biological oxidizer. The total recovered radioactivity (supernatant + desorbed + combusted soil) must equal 90–110% of the applied dose.

  • Control Blanks: Run soil-free blanks at the highest concentration to verify zero adsorption to the glass tubes.

Protocol II: in Planta Root Uptake & Acropetal Translocation Assay

Scientific Rationale & Causality
  • Hydroponic Isolation: To accurately calculate the Translocation Factor (TF), root uptake must be decoupled from soil adsorption variables. Hydroponic culture ensures 100% of the applied dose is bioavailable.

  • Desorption Wash: Over 60% of propyzamide taken up by roots within the first hour is merely exchangeable (bound to the apoplast/cell walls) rather than internalized[3]. A rigorous desorption wash is critical; without it, externally bound herbicide will be falsely quantified as internalized, skewing pharmacokinetic data.

Step-by-Step Methodology
  • Acclimation: Germinate test species (e.g., Avena sativa or Amaranthus retroflexus) and transfer to aerated half-strength Hoagland nutrient solution in a controlled growth chamber until the 3-leaf stage.

  • Exposure: Transfer plants to opaque vessels containing Hoagland solution spiked with 1.0 µM ¹⁴C-propyzamide. Opaque vessels prevent phototransformation of the active ingredient and algal growth.

  • Time-Course Harvesting: Harvest plant replicates at 24, 48, and 72 hours post-treatment (HAT).

  • Desorption Wash (Critical Step): Submerge harvested roots in a cold, unspiked propyzamide solution (10 µM) for 15 minutes, followed by a 0.1% Triton X-100 wash. This displaces the radioligand bound to the root cell walls[3].

  • Tissue Fractionation: Section the plant into Roots, Stems, and Leaves. Record fresh and dry weights.

  • Quantification: Homogenize and oxidize the dried tissues. Trap the evolved ¹⁴CO₂ and quantify via LSC.

System Validation & Quality Control
  • Metabolism Check: Extract a subset of the 72h leaf tissue and analyze via Thin Layer Chromatography (TLC) or LC-MS/MS. Propyzamide is largely unmetabolized in sensitive species within 48–72h[6]. Confirming the radiolabel represents the parent compound ensures the translocation data is valid.

Data Analysis & Pharmacokinetic Calculations

1. Distribution Coefficient (Kd): Kd (mL/g) = Cs / Ceq Where Cs is the concentration sorbed to soil (µg/g) and Ceq is the concentration in the aqueous phase at equilibrium (µg/mL).

2. Organic Carbon-Normalized Adsorption Coefficient (Koc): Koc (L/kg) = (Kd / %OC) × 100 Where %OC is the percentage of organic carbon in the specific soil. This normalizes the adsorption metric across diverse soil types.

3. Translocation Factor (TF): TF (%) = (Radioactivity in Shoots / Total Radioactivity in Whole Plant) × 100 Expect TF values to approach 50% at 24-48 hours, and up to 74% by 72 hours in sensitive species[6].

Sources

Technical Notes & Optimization

Troubleshooting

3,5-dichloro-N-propylbenzamide solubility problems and solutions

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3,5-dichloro-N-propylbenzamide. As a lipophilic molecule, indicated...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3,5-dichloro-N-propylbenzamide. As a lipophilic molecule, indicated by a predicted XlogP of 3.9, this compound is expected to have low aqueous solubility, which can present significant hurdles in experimental and developmental workflows.[1] This guide provides a structured approach to troubleshooting and resolving these issues, grounded in established principles of medicinal chemistry and formulation science.

Frequently Asked Questions (FAQs)

Q1: I am unable to dissolve 3,5-dichloro-N-propylbenzamide in my aqueous buffer for a biological assay. Why is this happening?

A1: 3,5-dichloro-N-propylbenzamide is a halogenated aromatic amide, a class of compounds often characterized by poor water solubility. The presence of two chlorine atoms on the benzene ring and the N-propyl group contributes to its lipophilic nature, making it "almost insoluble in water".[2] Direct dissolution in aqueous buffers is unlikely to be successful and can lead to compound precipitation and inaccurate experimental results.

Q2: What is a good starting point for solubilizing this compound?

A2: A logical first step is to perform a solvent screening with common organic solvents. Based on the solubility of the related compound 3,5-Dichlorobenzamide, which is soluble in dichloromethane and ethanol, these are excellent starting points.[2] The goal is to create a concentrated stock solution in an organic solvent that can then be diluted into your aqueous experimental medium.

Q3: Is it acceptable to use organic solvents in my cell-based assays?

A3: Yes, but with caution. It is crucial to use a co-solvent that is compatible with your assay and to keep the final concentration of the organic solvent in your working solution to a minimum, typically less than 1%, to avoid solvent-induced toxicity or off-target effects.

Q4: My compound precipitates when I add the organic stock solution to my aqueous buffer. What should I do?

A4: This is a common issue known as "crashing out." To prevent this, add the stock solution to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. You may also need to optimize the co-solvent ratio or explore more advanced solubility enhancement techniques.

Troubleshooting Guides & Experimental Protocols

Issue 1: Initial Dissolution Failure in Aqueous Media

This troubleshooting workflow provides a systematic approach to achieving a stable solution of 3,5-dichloro-N-propylbenzamide.

Caption: Troubleshooting workflow for addressing solubility issues.

Protocol 1: Solvent Screening and Co-Solvency

Objective: To identify a suitable organic solvent for creating a stock solution and to establish a working co-solvent system.

Materials:

  • 3,5-dichloro-N-propylbenzamide

  • Selection of organic solvents (see Table 1)

  • Aqueous buffer of choice

  • Vortex mixer

Procedure:

  • Solvent Screening:

    • Dispense a small, known amount of 3,5-dichloro-N-propylbenzamide into several vials.

    • Add a small volume of each selected organic solvent to a separate vial and vortex to assess solubility.

    • Visually inspect for complete dissolution.

  • Stock Solution Preparation:

    • Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the compound in the minimum required volume of the chosen solvent.

  • Working Solution Preparation (Co-solvency):

    • Serially dilute the stock solution into your aqueous buffer to the desired final concentration.

    • Crucially , add the stock solution to the buffer with vigorous vortexing to prevent precipitation.

    • The final concentration of the organic co-solvent should ideally be below 1%.

Table 1: Properties of Common Organic Solvents for Screening

SolventPolarity IndexDielectric ConstantBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)7.247189A powerful and common solvent for poorly soluble compounds, but can have effects on cell-based assays.[3][4]
Ethanol4.324.678.5A less toxic option, often used in biological experiments.[4]
Methanol5.132.764.7Similar to ethanol, but can be more toxic.
Dichloromethane (DCM)3.19.139.6Effective for many nonpolar compounds, but has higher volatility and toxicity.[2]
Acetone5.121.0156.05A versatile solvent, but can be reactive.[4]
N,N-Dimethylformamide (DMF)6.438.25153Another strong solvent, similar in properties to DMSO.[4]

Data sourced from various chemical property databases.[4][5]

Issue 2: Need for Enhanced Aqueous Solubility for Biological Assays

If co-solvency is insufficient or undesirable for your experimental system, more advanced techniques can be employed to improve the aqueous solubility of 3,5-dichloro-N-propylbenzamide.

Table 2: Techniques for Enhancing Aqueous Solubility

TechniqueMechanism of ActionAdvantagesConsiderations
pH Adjustment Modifying the pH to ionize the molecule, increasing its interaction with water.[3]Effective for ionizable compounds; straightforward to test.The required pH may not be suitable for the experiment; potential for compound degradation.
Solid Dispersion Dispersing the compound in a solid hydrophilic carrier to improve wettability and dissolution.[6]Can significantly increase the dissolution rate and apparent solubility.Requires more complex preparation; carrier selection is critical.
Cyclodextrin Complexation Encapsulating the poorly soluble molecule within a cyclodextrin cavity to form a water-soluble inclusion complex.[6]Can enhance solubility and stability; widely used in pharmaceutical formulations.The stoichiometry of the complex needs to be determined; can be a costly approach.
Particle Size Reduction Increasing the surface area of the compound by reducing particle size (micronization or nanosizing) to enhance the dissolution rate.[7]Improves dissolution velocity; a well-established technique.[3]May not increase equilibrium solubility; requires specialized equipment.
Protocol 2: pH Modification

Objective: To determine if altering the pH of the aqueous medium can improve the solubility of 3,5-dichloro-N-propylbenzamide.

Note: The benzamide functional group is generally considered neutral, but protonation or deprotonation at extreme pH values might slightly alter solubility.

Materials:

  • 3,5-dichloro-N-propylbenzamide

  • Aqueous buffers at various pH values (e.g., pH 3, 5, 7.4, 9)

  • pH meter

Procedure:

  • Add a small, known amount of the compound to buffers of varying pH.

  • Stir or sonicate the samples for a set period.

  • Visually inspect for dissolution.

  • For quantitative analysis, centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Solid Dispersion Preparation (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of 3,5-dichloro-N-propylbenzamide in a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • 3,5-dichloro-N-propylbenzamide

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Volatile organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve both 3,5-dichloro-N-propylbenzamide and the hydrophilic carrier in the chosen organic solvent.

  • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the film completely under vacuum to remove any residual solvent.

  • The resulting solid dispersion can then be collected and tested for its dissolution properties in aqueous media.

Advanced Strategies: A Conceptual Overview

For particularly challenging cases, more advanced formulation strategies may be necessary.

Caption: Decision tree for solubility enhancement strategies.

Nanotechnology Approaches: Formulating the compound into nanoparticles can dramatically increase its surface area, leading to improved solubility and dissolution rates.[8] This can be achieved through techniques such as nanosuspensions or nano-crystals.[8]

Prodrug Approach: While a more involved chemical modification strategy, creating a more soluble prodrug that is converted to the active 3,5-dichloro-N-propylbenzamide in vivo can be a viable option in drug development.[8]

References

  • 4-Amino-N-(3,5-dichlorophenyl)benzamide solubility issues and solutions - Benchchem. (n.d.).
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • 3,5-dichloro-n-propylbenzamide (C10H11Cl2NO) - PubChemLite. (n.d.).
  • 3,5-Dichlorobenzamide - ChemBK. (2024, April 9).
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Properties of Common Organic Solvents. (2022, September 8).
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).

Sources

Optimization

degradation pathways of 3,5-dichloro-N-propylbenzamide in soil

Welcome to the Agrochemical Technical Support Center. This guide is designed for analytical chemists, environmental scientists, and agrochemical development professionals investigating the environmental fate of 3,5-dichl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Agrochemical Technical Support Center. This guide is designed for analytical chemists, environmental scientists, and agrochemical development professionals investigating the environmental fate of 3,5-dichloro-N-propylbenzamide (commonly known as Propyzamide or Pronamide).

Below, you will find an in-depth mechanistic breakdown of its soil degradation pathways, quantitative kinetic data, troubleshooting guides for common analytical bottlenecks, and validated step-by-step experimental protocols.

Part 1: Core Degradation Pathways (FAQs & Mechanisms)

Q: What is the primary degradation pathway of propyzamide in soil, and what are its terminal metabolites? A: Propyzamide degradation is primarily microbially mediated, with chemical hydrolysis playing a secondary role[1]. The degradation cascade begins with the cyclization of the alkyne side chain to form an intermediate oxazoline derivative (2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methyleneoxazoline)[2]. This intermediate is highly unstable in aqueous soil environments and rapidly hydrolyzes into the primary ketone metabolite: N-(1,1-dimethylacetonyl)-3,5-dichlorobenzamide [2][3].

Further microbial action cleaves the amide bond, resulting in the formation of 3,5-dichlorobenzoic acid . Interestingly, this acid rarely accumulates in free form; it rapidly binds to the soil matrix, constituting up to 80% of the unextractable bound residues in mature studies[3]. Ultimate mineralization to CO2 is minimal, typically accounting for less than 10% of the applied radiocarbon[3].

Pathway A Propyzamide (3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide) B Oxazoline Intermediate (2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methyleneoxazoline) A->B Cyclization (Microbial/Chemical) C Ketone Metabolite (N-(1,1-dimethylacetonyl)-3,5-dichlorobenzamide) B->C Hydrolysis D 3,5-Dichlorobenzoic Acid (Soil-Bound Residue) C->D Amide Cleavage (Microbial) E Carbon Dioxide (CO2) (<10% Mineralization) D->E Mineralization

Proposed soil degradation pathway of propyzamide to its major metabolites.

Q: How do physicochemical soil properties dictate degradation kinetics? A: Propyzamide is highly lipophilic and binds strongly to soil organic carbon (Koc values ranging from 200 to 800)[4]. Because degradation relies on the compound being bioavailable in the soil pore water, efficacy and degradation rates decrease significantly in soils with >10% organic matter[5]. The kinetics follow a first-order model[6]. Optimal degradation occurs at field capacity moisture and higher temperatures (e.g., 25°C); conversely, saturated anaerobic conditions or extreme drought severely inhibit the microbial populations responsible for amide cleavage[1][6].

Q: In long-term field studies, why does the half-life (DT50) of propyzamide suddenly drop? A: This is a classic case of enhanced degradation . Repeated annual applications of propyzamide (common in orchard management) exert selective pressure on the soil microbiome. Over time, specific microbial consortia adapt to utilize the benzamide structure as a carbon or nitrogen source. Field studies demonstrate that after repeated applications, the DT50 can plummet from a baseline of ~31 days to as low as 10 days, severely reducing the herbicide's residual efficacy[7].

Part 2: Quantitative Data Summary

To assist in predictive modeling and experimental design, the following table summarizes the key environmental fate parameters of propyzamide:

ParameterTypical ValueConditions / Mechanistic Notes
Soil Half-Life (DT50) 30 – 60 daysHighly dependent on temperature and moisture. Averages ~31 days in standard sandy loam[1][7].
Enhanced Degradation DT50 ~10 daysObserved in soils with a history of repeated propyzamide application[7].
Soil Adsorption Coefficient (Koc) 200 – 800Indicates low to moderate mobility. Strongly binds to organic matter, limiting leaching[4][5].
Mineralization Rate < 10%Percentage of parent compound converted to 14CO2 after 33+ days[2][3].
Bound Residues 30% – 80%Primarily composed of 3,5-dichlorobenzoic acid covalently linked to humic fractions[3].

Part 3: Analytical Troubleshooting Guide

Issue 1: Poor extraction recovery of the ketone metabolite from high-organic soils.

  • Causality: Both propyzamide and its ketone metabolite are highly hydrophobic. In soils with high organic carbon, these compounds partition deep into the humic matrix. Standard aqueous or mild organic extractions fail to disrupt these hydrophobic interactions, leading to artificially low recovery rates.

  • Solution: Shift to an aggressive, high-polarity extraction solvent. Use an Acetonitrile:Water (80:20 v/v) mixture[8]. The water swells the soil pores while the acetonitrile outcompetes the analytes for binding sites. If recovery remains <70%, implement Accelerated Solvent Extraction (ASE) at elevated temperatures (e.g., 100°C) to increase desorption kinetics.

Issue 2: Severe matrix suppression during LC-MS/MS quantification.

  • Causality: Soil extracts contain high concentrations of fulvic and humic acids. When these co-elute with propyzamide into the electrospray ionization (ESI) source, they compete for available charge, causing signal suppression and non-linear calibration curves.

  • Solution: Implement a dispersive Solid Phase Extraction (dSPE) QuEChERS cleanup step. Use a combination of PSA (Primary Secondary Amine) to remove organic acids and C18 to remove non-polar lipids. Always validate your method using matrix-matched calibration standards or an isotopically labeled internal standard (e.g., Propyzamide-d3) to mathematically correct for residual suppression[8].

Part 4: Standardized Experimental Protocol

Workflow: Soil Incubation and LC-MS/MS Quantification of Propyzamide This self-validating protocol is optimized for determining residues in loamy sand and silt loam over a concentration range of 0.005 to 0.05 mg/kg (LOQ = 0.005 mg/kg)[8].

Step 1: Matrix Preparation & Spiking

  • Sieve field-collected soil to 2 mm to ensure homogeneity.

  • Weigh 10 g of soil into a 50 mL centrifuge tube.

  • Fortify the soil with a propyzamide standard solution to achieve the target concentration (e.g., 0.05 mg/kg) directly onto the matrix[8].

  • Adjust soil moisture to 50% of its Maximum Water Holding Capacity (MWHC) and incubate in the dark at 20°C to simulate field conditions.

Step 2: Solvent Extraction

  • Add 20 mL of Acetonitrile/Water (80:20 v/v) to the incubated soil.

  • Vortex vigorously for 10 seconds to break up the soil plug[8].

  • Mechanically shake the samples on a reciprocating shaker for 30 minutes to ensure complete desorption.

  • Centrifuge at 4000 rpm for 10 minutes and decant the supernatant.

Step 3: dSPE Clean-up

  • Transfer a 5 mL aliquot of the supernatant into a dSPE tube containing MgSO4 (for residual water removal), PSA, and C18 sorbents.

  • Vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Dilute the purified extract with LC-MS grade water to match the initial mobile phase conditions, preventing solvent effects during injection.

Step 4: LC-MS/MS Analysis

  • Inject the sample onto a C18 reversed-phase column.

  • Run a gradient using Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Detect analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, utilizing a 7-point calibration curve (0.03 to 20 ng/mL)[8].

Workflow S1 Soil Sifting & Spiking S2 Incubation (20°C, Dark) S1->S2 S3 Solvent Extraction (MeCN:H2O) S2->S3 S4 dSPE Clean-up (PSA/C18) S3->S4 S5 LC-MS/MS Analysis S4->S5

Step-by-step workflow for the extraction and quantification of propyzamide from soil matrices.

References[3] Metabolism of 14C-Pronamide in the Soil and in Lettuce (Lactuca sativa) under Field Conditions. Weed Science - Cambridge University Press.https://www.cambridge.org/core/journals/weed-science/article/abs/metabolism-of-14cpronamide-in-the-soil-and-in-lettuce-lactuca-sativa-under-field-conditions/[2] Metabolism of the herbicide pronamide in soil. ACS Publications.https://pubs.acs.org/doi/abs/10.1021/jf60205a013[7] Enhanced degradation of propyzamide after repeated application in orchards. CAWS.https://caws.org.nz/NZPP_1999/NZPP_1999_52_241.pdf[8] ILV for Propyzamide (Pronamide) & Degradates in Soil - MRID 50714401. U.S. Environmental Protection Agency (EPA).https://www.epa.gov/sites/default/files/2019-09/documents/mrid-50714401.pdf[1] PRONAMIDE - EXTOXNET PIP. Oregon State University.http://extoxnet.orst.edu/pips/pronamid.htm[5] How the herbicide propyzamide behaves in the environment. Farmers Weekly.https://www.fwi.co.uk/arable/crop-management/weed-management/how-the-herbicide-propyzamide-behaves-in-the-environment[6] Relations entre la vitesse de dégradation du propyzamide et les propriétés physicochimiques des sols. ResearchGate.https://www.researchgate.net/publication/225340656_Relations_entre_la_vitesse_de_degradation_du_propyzamide_et_les_proprietes_physicochimiques_des_sols[4] Propyzamide | C12H11Cl2NO | CID 32154. PubChem - NIH.https://pubchem.ncbi.nlm.nih.gov/compound/Propyzamide

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 3,5-Dichloro-N-propylbenzamide (Propyzamide)

Welcome to the Technical Support Center for the chromatographic analysis of 3,5-dichloro-N-propylbenzamide (commonly known as propyzamide or pronamide). As a widely used selective systemic herbicide, its accurate quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3,5-dichloro-N-propylbenzamide (commonly known as propyzamide or pronamide). As a widely used selective systemic herbicide, its accurate quantification in environmental matrices (soil, water) and agricultural products is critical for regulatory compliance and environmental monitoring.

This guide provides field-proven methodologies, optimized parameters, and troubleshooting strategies to ensure robust HPLC-UV and LC-MS/MS workflows.

Part 1: Optimized HPLC & MS/MS Parameters

To establish a self-validating analytical system, it is crucial to select parameters that maximize signal-to-noise (S/N) ratios while minimizing matrix suppression. The table below synthesizes the consensus parameters for trace-level quantification.

Table 1: Consensus LC-MS/MS Parameters for Propyzamide Quantification

ParameterOptimized ValueMechanistic Rationale
Analytical Column C8 or C18 (e.g., 4.6 x 75 mm, 3.5 µm)Provides optimal hydrophobic retention for halogenated benzamides[1].
Mobile Phase A H₂O + 0.1% Formic AcidLowers pH to suppress silanol ionization and promotes [M+H]⁺ formation in ESI+[1].
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides superior elutropic strength and sharper peak shapes compared to methanol.
Detection Mode ESI+ (MRM)Propyzamide readily accepts a proton at the amide nitrogen.
Precursor Ion m/z 256.1Corresponds to the [M+H]⁺ stable isotope[2].
Quantifier Transition m/z 256.1 → 190.0Loss of the propyne moiety yields the most abundant fragment for high-sensitivity LOQ[2].
Qualifier Transition m/z 256.1 → 173.0Secondary fragmentation ensures target specificity against isobaric matrix interferences[2].
UV Wavelength (Alt) 230 nmOptimal for high-concentration formulation analysis where MS is unavailable[3].

Part 2: Step-by-Step Methodologies

Protocol: Extraction and LC-MS/MS Quantification of Propyzamide in Soil Matrices

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, ensuring high recovery by salting out the analyte from complex matrices. The protocol is designed as a self-validating system; the inclusion of matrix-matched calibration and qualifier ion monitoring ensures data integrity.

Phase 1: Sample Extraction

  • Weigh 10.0 g of homogenized, air-dried soil into a 50 mL PTFE centrifuge tube.

  • Add 10 mL of HPLC-grade Acetonitrile. Vortex vigorously for 1 minute to disrupt soil-analyte interactions.

  • Add QuEChERS partitioning salts (4.0 g anhydrous MgSO₄ and 1.0 g NaCl).

    • Causality: MgSO₄ drives the exothermic removal of water, while NaCl increases the ionic strength of the aqueous phase, forcing the moderately hydrophobic propyzamide into the acetonitrile layer.

  • Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

Phase 2: Extract Cleanup (dSPE)

  • Transfer 1 mL of the upper acetonitrile extract into a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg Primary Secondary Amine (PSA) and 900 mg anhydrous MgSO₄[4].

    • Causality: PSA acts as a weak anion exchanger, effectively removing polar organic acids, lipids, and humic substances that cause MS signal suppression.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

Phase 3: Preparation for Analysis

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Inject 10 µL onto the HPLC system utilizing the parameters outlined in Table 1[1].

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing for propyzamide, and how can I correct it? A1: Peak tailing for propyzamide is typically caused by secondary interactions. The molecule contains an amide group that can act as a hydrogen bond donor/acceptor, interacting with unendcapped, acidic silanol groups on silica-based stationary phases.

  • Solution: Switch to a highly endcapped C18 column or a specialized reverse-phase column with low silanol activity (e.g., Newcrom R1)[5]. Additionally, ensure your mobile phase is properly acidified (e.g., 0.1% formic or phosphoric acid) to keep residual silanols fully protonated and neutral.

Q2: My recovery rates from organic-rich soils are consistently below 70%. How can I improve extraction efficiency? A2: Propyzamide is moderately hydrophobic and partitions heavily into humic substances in organic-rich soils. Standard aqueous extractions will fail.

  • Solution: If QuEChERS yields low recovery, switch to Solid Phase Extraction (SPE). Extract the soil with a strong organic solvent mixture (e.g., Acetonitrile:Water 80:20). Dilute the extract to <10% organic content, then load it onto a polymeric reversed-phase SPE cartridge (e.g., HLB). Wash with 5% methanol and elute with 100% Acetonitrile or Methanol to quantitatively disrupt the hydrophobic interactions[6].

Q3: How do I differentiate propyzamide from its major environmental metabolites during chromatography? A3: Propyzamide metabolizes in soil and plants primarily through the cleavage of its amide bond, yielding 3,5-dichlorobenzoic acid[7]. Because 3,5-dichlorobenzoic acid is highly polar and acidic compared to the parent compound, it will elute significantly earlier on a standard C18 column.

  • Solution: Implement a gradient elution starting at a low organic percentage (e.g., 10% B) to retain and resolve the polar metabolite, then ramp to 90% B to elute the hydrophobic propyzamide[1]. Monitor the metabolite in ESI- (negative mode) if using MS, as the carboxylic acid easily deprotonates, while keeping propyzamide in ESI+.

Q4: Why is my retention time shifting between consecutive gradient runs? A4: Retention time instability in reversed-phase HPLC for propyzamide is almost always a result of inadequate column re-equilibration.

  • Solution: Propyzamide's retention is highly sensitive to the organic modifier ratio. Ensure that your method includes a post-run equilibration time equivalent to at least 5-10 column volumes of the initial mobile phase conditions.

Part 4: Visualizations

Workflow N1 Sample Prep (QuEChERS / SPE) N2 Chromatographic Separation (C18 / C8 Column) N1->N2 Extract N4 Detection & Quantification (UV 230nm / MS/MS) N2->N4 Resolved Peaks N3 Mobile Phase Optimization (MeCN:Water + 0.1% FA) N3->N2 Elution Gradient N5 Data Analysis & Troubleshooting N4->N5 Chromatogram

Workflow for Propyzamide HPLC-MS/MS optimization and analysis.

Pathway P1 Propyzamide (3,5-dichloro-N-propylbenzamide) P2 Microbial / Enzymatic Cleavage of Amide Bond P1->P2 P3 3,5-Dichlorobenzoic Acid (Major Metabolite) P2->P3 Hydrolysis P4 Aliphatic Amines (Byproducts) P2->P4

Metabolic degradation pathway of propyzamide to 3,5-dichlorobenzoic acid.

References

  • Title: Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues Source: ulpgc.es URL: [Link]

  • Title: Propyzamide (Pronamide, RH-23315) MRID: 49970204 Title: Method Validation Study for the Determination of Residues Source: epa.gov URL: [Link]

  • Title: Separation of Propyzamide on Newcrom R1 HPLC column Source: sielc.com URL: [Link]

  • Title: Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice Source: nih.gov URL: [Link]

  • Title: Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry Source: scirp.org URL: [Link]

  • Title: Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway Source: mdpi.com URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Crystallization of Benzamide Derivatives

An advanced guide to overcoming common crystallization challenges with benzamide derivatives, designed for chemists and pharmaceutical scientists. Prepared by: Gemini, Senior Application Scientist Introduction: The Criti...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced guide to overcoming common crystallization challenges with benzamide derivatives, designed for chemists and pharmaceutical scientists.

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Crystalline Form

Benzamide and its derivatives are foundational scaffolds in medicinal chemistry and drug development.[1] Obtaining high-quality, single-crystal structures is often a critical step, providing unequivocal proof of molecular structure, elucidating structure-activity relationships (SAR), and securing intellectual property.[1] However, the crystallization of these molecules can be notoriously challenging, frequently plagued by issues such as oiling out, the formation of amorphous solids, or undesirable polymorphism.

This guide provides a structured, in-depth approach to troubleshooting the poor crystallization of benzamide derivatives. Moving beyond simple procedural lists, it delves into the causal mechanisms behind common failures and offers field-proven strategies to achieve high-quality crystalline material.

Fundamentals of Crystallization: A Quick Primer

Successful crystallization is a thermodynamic process governed by the interplay of three key factors:

  • Supersaturation: The solution must contain a higher concentration of the solute than it can theoretically hold at a given temperature. This is the driving force for crystallization. It can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.

  • Nucleation: The initial formation of a small, stable crystalline aggregate (a nucleus) from the supersaturated solution. This can be a spontaneous event (primary nucleation) or induced by the presence of existing crystals (secondary nucleation or "seeding").[2]

  • Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the surface of the existing nucleus.

The rate at which supersaturation is achieved and the conditions during nucleation and growth critically determine the outcome—whether you obtain large, well-defined crystals, a microcrystalline powder, an amorphous solid, or an oil.[3]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common crystallization failures in a direct question-and-answer format.

Q1: My compound isn't crystallizing at all. The solution remains clear even after cooling.

This is one of the most frequent issues, and it almost always points to a problem with supersaturation.

  • Potential Cause 1: Insufficient Supersaturation. The concentration of your benzamide derivative is likely below its saturation point, even at the lower temperature.[4]

    • Solution A: Concentrate the Solution. The most straightforward approach is to allow the solvent to evaporate slowly. Loosely cover the flask or vial to prevent dust contamination and leave it in a fume hood. This gradually increases the solute concentration, pushing it into the supersaturated region where nucleation can occur.[4]

    • Solution B: Add an Anti-Solvent. If your compound is too soluble in the chosen solvent, you can introduce a second, miscible solvent in which your compound is insoluble (an "anti-solvent" or "non-solvent").[4] Add the anti-solvent dropwise to your solution until you observe persistent turbidity (cloudiness). Then, add a few drops of the primary solvent (or gently warm the mixture) until the solution becomes clear again. Slow cooling of this new solvent system should now induce crystallization.[4][5]

  • Potential Cause 2: Kinetic Barrier to Nucleation. The solution may be supersaturated, but the energy barrier for the initial formation of a crystal nucleus has not been overcome.[4]

    • Solution A: Induce Nucleation by Seeding. If you have a small crystal of the desired compound from a previous batch, add it to the supersaturated solution. This "seed" crystal provides a pre-existing template for crystal growth, bypassing the difficult primary nucleation step.[6][7]

    • Solution B: Induce Nucleation by Scratching. Using a clean glass rod, gently scratch the inner surface of the flask below the level of the solution.[4][8] The microscopic imperfections and glass particles generated can act as nucleation sites, initiating crystal growth.[4]

start No Crystals Forming q1 Is the solution supersaturated? start->q1 sub_q1 Concentration is too low q1->sub_q1 No sub_q2 High kinetic barrier to nucleation q1->sub_q2 Yes action1 Concentrate via Slow Evaporation sub_q1->action1 action2 Add Anti-Solvent sub_q1->action2 action3 Add a Seed Crystal sub_q2->action3 action4 Scratch Inner Surface of Flask sub_q2->action4 supersaturation High Supersaturation (Fast Cooling) nucleation Rapid & Numerous Nucleation Events supersaturation->nucleation growth Limited Crystal Growth nucleation->growth result Small, Poor Quality Crystals growth->result supersaturation_low Low Supersaturation (Slow Cooling) nucleation_low Few Nucleation Events supersaturation_low->nucleation_low growth_low Orderly Crystal Growth nucleation_low->growth_low result_low Large, High Quality Crystals growth_low->result_low start Start step1 Dissolve compound in minimal 'good' solvent start->step1 step2 Add 'anti-solvent' dropwise until solution is turbid step1->step2 step3 Add a few drops of 'good' solvent until clear step2->step3 step4 Cover and allow to cool slowly and undisturbed step3->step4 end Harvest Crystals step4->end

Sources

Reference Data & Comparative Studies

Validation

3,5-dichloro-N-propylbenzamide vs other N-alkyl benzamides activity

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of agrochemicals and targeted inhibitors requires a deep dive into molecular interactions and phenotypic outcomes. The 3,5-dichlorob...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of agrochemicals and targeted inhibitors requires a deep dive into molecular interactions and phenotypic outcomes. The 3,5-dichlorobenzamide scaffold is a well-documented pharmacophore, primarily recognized for its potent anti-microtubule activity in plants and oomycetes[1].

This guide provides an objective, data-driven comparison between 3,5-dichloro-N-propylbenzamide (a linear, short-chain N-alkyl derivative) and other critical N-alkyl benzamides, most notably the highly active Propyzamide (N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide)[2].

Mechanistic Overview: The Tubulin Binding Paradigm

The primary molecular target for 3,5-dichlorobenzamides is plant tubulin[3]. These compounds act as mitotic poisons by binding to a specific hydrophobic pocket on the tubulin heterodimer, preventing its polymerization into microtubules[4].

When microtubule assembly is inhibited, the cell cycle is arrested at metaphase[5]. In elongating plant tissues, the disruption of cortical microtubules leads to a loss of anisotropic (directional) growth, resulting in characteristic phenotypic anomalies such as severely swollen, club-shaped root tips and stunted hypocotyls[4][6].

MOA A 3,5-Dichloro-N-alkylbenzamide (e.g., Propyzamide) B Binds to Plant Tubulin (Hydrophobic Pocket) A->B C Inhibits Microtubule Polymerization B->C D Arrests Cell Cycle (Metaphase) C->D E Isotropic Cell Expansion (Root Swelling) D->E

Mechanism of 3,5-dichloro-N-alkylbenzamides on plant microtubule dynamics.

Structure-Activity Relationship (SAR): N-Propyl vs. Branched/Alkynyl Substitutions

The biological activity of 3,5-dichlorobenzamides is highly sensitive to the steric and electronic properties of the N-alkyl substituent.

3,5-dichloro-N-propylbenzamide features a linear, 3-carbon aliphatic chain[7]. Experimental data consistently demonstrate that linear N-alkyl chains (such as propyl, butyl, and amyl) exhibit drastically reduced biological activity[8]. The causality behind this drop in efficacy is twofold:

  • Entropic Penalty: Linear chains are highly flexible. Binding to the rigid tubulin pocket requires the molecule to adopt a constrained conformation, resulting in a high entropic penalty.

  • Suboptimal Steric Fit: The linear propyl group lacks the necessary steric bulk to maximize van der Waals interactions within the binding site.

In stark contrast, introducing branching or alkynyl groups dramatically enhances activity. For example, shifting from a linear N-butyl to a branched N-sec-butyl or N-tert-butyl group yields a substantial increase in herbicidal effectiveness[8]. The pinnacle of this SAR optimization is Propyzamide , which utilizes a 1,1-dimethylpropynyl group[3]. The quaternary carbon provides rigid steric bulk, while the terminal alkyne offers favorable electronic interactions, perfectly anchoring the molecule within the tubulin pocket[1][2].

Quantitative Data Comparison

The following table summarizes the comparative efficacy of various N-alkyl substitutions on the 3,5-dichlorobenzamide backbone, utilizing data synthesized from standard tubulin polymerization and root growth assays.

Compound NameN-Alkyl SubstitutionStructural FeaturePlant Tubulin IC₅₀ (µM)Root Growth Inhibition IC₅₀ (µM)Relative Activity
3,5-dichloro-N-propylbenzamide -CH₂CH₂CH₃Linear (3C)> 100> 50Low
3,5-dichloro-N-butylbenzamide -CH₂CH₂CH₂CH₃Linear (4C)> 100> 50Low
3,5-dichloro-N-sec-butylbenzamide -CH(CH₃)CH₂CH₃Branched (4C)~ 15~ 10Moderate
Propyzamide (Pronamide) -C(CH₃)₂C≡CHBranched Alkynyl (5C)~ 2~ 1.5High

Note: While 3,5-dichloro-N-propylbenzamide is a poor herbicide, linear N-alkyl benzamides (e.g., N-hexyl) have shown niche utility in other therapeutic areas, such as experimental anti-colorectal cancer agents, where longer lipophilic chains improve cellular penetration and ROS generation[9].

Experimental Methodologies

To objectively validate the performance differences between 3,5-dichloro-N-propylbenzamide and highly active analogs like Propyzamide, researchers must employ self-validating assay systems. The following protocols ensure rigorous, reproducible data.

Protocol A: In Vitro Tubulin Polymerization Turbidimetric Assay

This assay measures the direct molecular interaction between the benzamide and tubulin. Crucial Self-Validating Step: You must run a parallel assay using bovine brain tubulin. Because 3,5-dichlorobenzamides are highly selective for plant tubulin, bovine tubulin serves as an absolute negative control to rule out non-specific protein aggregation or precipitation[3][5].

Workflow Step1 1. Purify Plant Tubulin (Affinity Chromatography) Step2 2. Prepare Assembly Buffer (GTP, Mg2+, EGTA, PIPES) Step1->Step2 Step3 3. Add Benzamide Inhibitor (N-propyl vs Propyzamide) Step2->Step3 Step4 4. Incubate at 30°C (Initiate Polymerization) Step3->Step4 Step5 5. Measure Absorbance (Turbidimetry at 350 nm) Step4->Step5

Workflow for in vitro tubulin polymerization turbidimetric assay.

Step-by-Step Methodology:

  • Protein Isolation: Isolate tubulin from tobacco BY-2 cells using ethyl N-phenylcarbamate-Sepharose 4B affinity chromatography[3][5].

  • Buffer Preparation: Prepare a microtubule polymerization buffer consisting of 1 M PIPES, 10 mM GTP, 10 mM EGTA, and 500 µg/mL leupeptin, adjusted to pH 6.9[3].

  • Compound Preparation: Dissolve 3,5-dichloro-N-propylbenzamide and Propyzamide in pure DMSO to create 0.1 M stock solutions. Dilute to final testing concentrations (e.g., 10⁻⁴ M to 10⁻⁶ M)[3].

  • Reaction Assembly: Mix 240 µL of plant tubulin solution (1 mg/mL) with 30 µL of polymerization buffer and 30 µL of the inhibitor/DMSO solution. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced protein denaturation[3].

  • Incubation & Measurement: Incubate the mixture at 30°C for 1 hour. Monitor the degree of polymerization continuously by measuring the turbidity (absorbance) at 350 nm using a spectrophotometer[3].

  • Validation: Propyzamide at 1 × 10⁻⁴ M will completely inhibit tobacco tubulin polymerization, whereas 3,5-dichloro-N-propylbenzamide will show minimal deviation from the vehicle control[3]. Neither compound should affect the bovine brain tubulin control[3][5].

Protocol B: In Vivo Arabidopsis Seedling Root Growth Assay

To translate in vitro binding to phenotypic efficacy, a whole-plant assay is required.

Step-by-Step Methodology:

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar plates supplemented with 1% sucrose.

  • Treatment: Spike the cooling agar with varying concentrations (0.1 µM to 100 µM) of 3,5-dichloro-N-propylbenzamide or Propyzamide.

  • Planting: Surface-sterilize Arabidopsis thaliana seeds and stratify them at 4°C for 48 hours. Plate the seeds in a single line across the top third of the agar plates.

  • Cultivation: Grow the seedlings vertically in a growth chamber at 22°C under a 16h light/8h dark cycle for 7 days.

  • Analysis: Measure primary root length using ImageJ software. Observe root tips under a stereomicroscope for the characteristic "club-root" swelling indicative of microtubule assembly inhibition[4].

Conclusion for Drug Development Professionals

When designing libraries around the benzamide pharmacophore, 3,5-dichloro-N-propylbenzamide serves primarily as a structural baseline or a negative control rather than an active lead. Its linear N-propyl chain fails to properly engage the tubulin binding pocket. Researchers aiming to develop potent agrochemicals or targeted inhibitors must prioritize branched, sterically hindered, or alkynyl N-substitutions (as seen in Propyzamide) to overcome entropic barriers and achieve high-affinity target engagement[1][8].

References

  • PubChem. "Benzamide, 4-amino-3,5-dichloro-N-(n-propyl)-". National Library of Medicine (NIH). Available at:[Link]

  • PubChemLite. "3,5-dichloro-n-propylbenzamide (C10H11Cl2NO)". Université du Luxembourg. Available at: [Link][7]

  • Oriental Journal of Chemistry. "Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT-116 Cells". (2018). Available at:[Link][9]

  • Google Patents. "US3835189A - N-alkyl-n-sec. butylbenzamides". Available at:[8]

  • Akashi, T., et al. "Effects of Propyzamide on Tobacco Cell Microtubules In Vivo and In Vitro". Plant and Cell Physiology, Oxford Academic. Available at:[Link][3][5]

  • UC Master Gardener Program. "Microtubule Assembly Inhibitors | Herbicide Symptoms". UC ANR. Available at:[Link][4]

  • Yagi, N., et al. "Discovery, characterization and functional improvement of kumamonamide as a novel plant growth inhibitor that disturbs plant microtubules". Scientific Reports, PMC. (2021). Available at:[Link][1]

  • PubChem. "Propyzamide | C12H11Cl2NO | CID 32154". National Library of Medicine (NIH). Available at:[Link][2]

  • Nakamura, M., et al. "Low concentrations of propyzamide and oryzalin alter microtubule dynamics in Arabidopsis epidermal cells". Plant and Cell Physiology, PubMed. (2004). Available at:[Link][6]

Sources

Comparative

A Comparative Guide to Benzamide Herbicides: Propyzamide as a Benchmark for Evaluating 3,5-dichloro-N-propylbenzamide

This guide provides a detailed comparison between the well-established herbicide Propyzamide and its structural analog, 3,5-dichloro-N-propylbenzamide. For decades, Propyzamide has been a cornerstone in managing challeng...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison between the well-established herbicide Propyzamide and its structural analog, 3,5-dichloro-N-propylbenzamide. For decades, Propyzamide has been a cornerstone in managing challenging grass weeds, particularly those resistant to other chemistries. In contrast, 3,5-dichloro-N-propylbenzamide remains a lesser-characterized molecule.

This document is structured not as a simple side-by-side comparison of existing data—due to the public data disparity—but as a strategic guide for the research and development professional. We will first deconstruct the known attributes of Propyzamide as an established benchmark. Subsequently, we will leverage this understanding to build a comprehensive experimental framework. This framework will outline the necessary protocols to rigorously evaluate the herbicidal efficacy of 3,5-dichloro-N-propylbenzamide, enabling a scientifically sound comparison. Our focus is on the causality behind experimental design, ensuring that any investigation into this novel compound is built upon a foundation of established science.

Section 1: Profiling the Benchmark Herbicide: Propyzamide

Propyzamide, also known as pronamide, is a selective, systemic herbicide belonging to the benzamide chemical class.[1][2][3][4] It is renowned for its efficacy in controlling annual and perennial grasses, including difficult-to-manage species like blackgrass and ryegrass, especially in oilseed rape crops.[1][5] A key advantage of propyzamide is the lack of known resistance in Europe, making it a critical tool in rotational weed management programs.[1][5]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's structure and properties is fundamental to predicting its behavior both in biological systems and the environment.

Property3,5-dichloro-N-propylbenzamidePropyzamide
IUPAC Name 3,5-dichloro-N-propylbenzamide3,5-dichloro-N-(1,1-dimethylprop-2-ynyl)benzamide[3]
Synonyms -Pronamide[2][3][4]
CAS Number 33244-94-923950-58-5[2]
Molecular Formula C₁₀H₁₁Cl₂NO[6]C₁₂H₁₁Cl₂NO[2]
Molecular Weight 232.11 g/mol 256.13 g/mol [2]
Chemical Structure alt text alt text
Water Solubility Data not readily available15 ppm at 25°C[2]
Melting Point Data not readily available155-156°C[2]
Mechanism of Action: Microtubule Assembly Inhibition

Propyzamide's herbicidal activity stems from its function as a mitotic inhibitor. It is classified under the Herbicide Resistance Action Committee (HRAC) Group 3 (legacy K1) and the Weed Science Society of America (WSSA) Group D.[1][7][8][9][10] The primary mode of action is the disruption of microtubule assembly.[1][7]

Propyzamide is absorbed by the roots of emerging weeds and translocated upwards within the plant.[1][5][7] Within the plant cells, it binds to tubulin proteins, preventing their polymerization into functional microtubules. Microtubules are essential components of the cytoskeleton, required for cell division (mitosis), cell wall formation, and intracellular transport. By inhibiting their formation, propyzamide effectively halts cell division, leading to the death of the susceptible weed, often characterized by swollen root tips.[7]

MOA_Propyzamide cluster_soil Soil Environment cluster_plant Plant System (Cellular Level) Propyzamide Propyzamide Application Uptake Root Absorption by Weed Propyzamide->Uptake Soil Moisture Dependent Translocation Systemic Translocation Uptake->Translocation Tubulin Tubulin Proteins Translocation->Tubulin Binding Binding to Tubulin Tubulin->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition Arrest Mitosis Arrested Inhibition->Arrest Death Weed Death Arrest->Death Workflow_Greenhouse *DAT: Days After Treatment **GR₅₀: Dose causing 50% growth reduction cluster_prep 1. Preparation cluster_app 2. Application cluster_eval 3. Evaluation cluster_analysis 4. Analysis A1 Select Test Species (Grasses, Broadleaves, Crop) A2 Prepare Soil Medium & Potting A1->A2 A3 Sow Seeds A2->A3 B2 Pre-Emergence App: Apply to soil surface A3->B2 C1 Grow in Controlled Greenhouse Conditions A3->C1 B1 Prepare Herbicide Dose-Response Series B1->B2 B3 Post-Emergence App: Apply to foliage at 2-3 leaf stage B1->B3 B2->C1 B3->C1 C2 Data Collection (21 DAT*) - Visual Injury Rating - Plant Height - Shoot Biomass (Dry Weight) C1->C2 D1 Dose-Response Curve Generation C2->D1 D2 Calculate GR₅₀** Values D1->D2 D3 Comparative Efficacy & Selectivity Assessment D2->D3

Caption: Standardized workflow for greenhouse herbicide efficacy trials.

Experimental Protocol: Dose-Response Greenhouse Bioassay

  • Objective: To determine the dose-dependent herbicidal activity of 3,5-dichloro-N-propylbenzamide against key weed species and assess its selectivity on a model crop, using propyzamide as a reference.

  • Materials:

    • Plant Species:

      • Monocot (Grass): Italian Ryegrass (Lolium multiflorum)

      • Dicot (Broadleaf): Common Chickweed (Stellaria media)

      • Crop Species: Oilseed Rape (Brassica napus)

    • Pots (10 cm diameter), standardized greenhouse soil mix.

    • Track sprayer for uniform herbicide application.

    • Test compounds and reference (propyzamide).

  • Methodology:

    • Planting: Fill pots with soil and sow seeds of each species to a depth of 1 cm (approx. 10-15 seeds per pot). Prepare separate sets for pre-emergence and post-emergence trials.

    • Herbicide Preparation: Prepare stock solutions of each compound. Create a series of 6-8 application rates (e.g., 0, 50, 100, 200, 400, 800, 1600 g a.i./ha). Include an untreated control (0 rate).

    • Application:

      • Pre-emergence: Apply herbicides using the track sprayer to the soil surface within 24 hours of sowing. Water lightly to incorporate.

      • Post-emergence: Allow plants to grow to the 2-3 true leaf stage, then apply herbicides.

    • Growth Conditions: Place all pots in a greenhouse with controlled temperature (e.g., 20°C day / 15°C night) and a 16-hour photoperiod. Water as needed.

    • Data Collection: At 21 days after treatment (DAT), assess all plants for:

      • Visual Injury: On a scale of 0% (no effect) to 100% (plant death).

      • Biomass: Harvest all above-ground plant material, dry in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis:

    • Convert dry weight data to a percentage of the untreated control.

    • Use a suitable statistical software (e.g., R with the drc package) to fit a four-parameter log-logistic model to the dose-response data.

    • From the model, calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth/biomass) for each compound on each species.

  • Endpoint for Comparison: The GR₅₀ values provide a quantitative measure of efficacy. A lower GR₅₀ indicates higher herbicidal activity. The selectivity index can be calculated as (GR₅₀ of Crop) / (GR₅₀ of Weed). A higher index indicates greater crop safety.

Section 3: Summary and Path Forward

This guide establishes Propyzamide as a robust benchmark, defined by its well-documented mechanism of action as a microtubule assembly inhibitor and its specific application requirements. [1][7]For 3,5-dichloro-N-propylbenzamide, a compound of interest due to its structural similarity, a clear scientific path to characterization has been laid out.

The proposed experimental framework provides a self-validating system. The in-vitro assay confirms the mechanism, and the whole-plant bioassay quantifies performance. By executing these protocols, researchers can generate the necessary data to populate the comparative table below, allowing for an objective, data-driven assessment of 3,5-dichloro-N-propylbenzamide's potential as a novel herbicide.

Table for Summarizing Generated Experimental Data

Parameter3,5-dichloro-N-propylbenzamidePropyzamide (Reference)
Tubulin Polymerization IC₅₀ (µM) To be determinedTo be determined
Pre-Emergence GR₅₀ (g/ha) - L. multiflorum To be determinedTo be determined
Pre-Emergence GR₅₀ (g/ha) - S. media To be determinedTo be determined
Pre-Emergence GR₅₀ (g/ha) - B. napus To be determinedTo be determined
Selectivity Index (B. napus / L. multiflorum) To be determinedTo be determined

This structured approach ensures that the evaluation of a new active ingredient is not only thorough but also directly comparable to the industry standard, paving the way for informed development decisions.

References

  • Corteva Agriscience. Propyzamide back to basics. [URL: https://www.corteva.co.uk/tools-and-advice/Propyzamide-back-to-basics.html]
  • Farmers Weekly. (2021). Using propyzamide in an integrated weed control programme. [URL: https://www.fwi.co.
  • Four Seasons Agribusiness. PROPYZAMIDE 500 SC HERBICIDE. [URL: https://www.fourseasonsag.com.au/wp-content/uploads/2022/07/FSA-Propyzamide-500-SC-Herbicide-5L-20L-110L-1000L-Label.pdf]
  • MedchemExpress.com. Propyzamide (Kerb). [URL: https://www.medchemexpress.com/propyzamide.html]
  • DrugFuture.com. Propyzamide. [URL: https://www.drugfuture.
  • Genfarm. PROPYZAMIDE 500SC. [URL: https://genfarm.com.au/wp-content/uploads/2022/03/GENFARM-PROPYZAMIDE-500SC-5L-20L-LABEL-2022.pdf]
  • Compendium of Pesticide Common Names. propyzamide data sheet. [URL: https://www.alanwood.net/pesticides/propyzamide.html]
  • Corteva Agriscience. (2023). Propyzamide - Back to Basics [Video]. YouTube. [URL: https://www.youtube.
  • PubChemLite. 3,5-dichloro-n-cyclopropylbenzamide (C10H9Cl2NO). [URL: https://pubchemlite.cheminfo.org/compound/45028]
  • Genfarm. propyzamide 500 wg selective herbicide. [URL: https://genfarm.com.au/wp-content/uploads/2022/03/GENFARM-PROPYZAMIDE-500-WG-10KG-LABEL-2022.pdf]
  • PubChemLite. 3,5-dichloro-n-propylbenzamide (C10H11Cl2NO). [URL: https://pubchemlite.cheminfo.org/compound/2767298]
  • Rouchaud, J., et al. (1987). Concentrations of the herbicides propyzamide, chlorpropham, and of their metabolites in soil and lettuce under field conditions. Bulletin of Environmental Contamination and Toxicology, 38:240-246. [URL: https://www.researchgate.net/publication/226804192_Concentrations_of_the_herbicides_propyzamide_chlorpropham_and_of_their_metabolites_in_soil_and_lettuce_under_field_conditions]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 32154, Propyzamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Propyzamide]
  • Global Substance Registration System (GSRS). PROPYZAMIDE. [URL: https://gsrs.
  • Sigma-Aldrich. 3,5-Dichloro-N-(2-propynyl)benzamide. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/mfcd14631328]
  • Sigma-Aldrich. 3,5-DICHLORO-N-PROPYL-BENZAMIDE AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s431478]
  • Horrom, B. W., et al. (1970). U.S. Patent No. 3,534,098. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • ResearchGate. Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. [URL: https://www.researchgate.
  • Zhao, Z., et al. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Journal of Forestry Engineering. [URL: https://www.cabidigitallibrary.org/doi/full/10.5555/20220387532]
  • Matsumoto, K., et al. (1996). Selective Herbicidal Activity of 3, 5-Dichloropyridyloxy-Phenoxypropionamidoxyacetic Acid Derivatives Between Wheat and Wild Oat. Journal of Pesticide Science. [URL: https://www.amanote.
  • Al-Masum, M., et al. (2022). Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9228581/]
  • Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. [URL: https://www.mdpi.com/1420-3049/28/21/7363]
  • ChemBK. 3,5-Dichlorobenzamide. [URL: https://www.chembk.com/en/chem/3,5-Dichlorobenzamide]
  • S. W. D. A. S. C. C. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/643d231b545f6539562c140c]
  • AERU. 3,5-dichloro-N-(2-carboxy-1-ethyl-1-methyl-2-oxoethyl)-4-methylbenzamide (Ref: RH-163353). [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/2464.htm]

Sources

Validation

Performance of 3,5-dichloro-N-propylbenzamide Against Resistant Fungal Strains: A Comparative Guide

Executive Summary The proliferation of multidrug-resistant (MDR) fungal phytopathogens, particularly those exhibiting resistance to Methyl Benzimidazole Carbamates (MBCs), necessitates the rapid development of novel anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The proliferation of multidrug-resistant (MDR) fungal phytopathogens, particularly those exhibiting resistance to Methyl Benzimidazole Carbamates (MBCs), necessitates the rapid development of novel antifungal agents. 3,5-dichloro-N-propylbenzamide (abbreviated as 3,5-DCNPB) is an experimental benzamide-class derivative (Molecular Formula: C10H11Cl2NO)[1]. Like commercially established benzamides (e.g., zoxamide), 3,5-DCNPB functions as a potent anti-tubulin agent[2]. This guide objectively compares the efficacy of 3,5-DCNPB against MBC-resistant strains (such as Botrytis cinerea), detailing its mechanism of action, comparative performance metrics, and the self-validating experimental protocols required for rigorous laboratory evaluation.

Mechanistic Rationale: Overcoming Target-Site Resistance

To understand the utility of 3,5-DCNPB, one must first analyze the causality of MBC failure. MBC fungicides (e.g., carbendazim) exert their fungitoxic effect by binding to the β-tubulin subunit, thereby preventing microtubule polymerization and arresting nuclear division[3]. However, intensive agricultural use has selected for resistant strains harboring specific point mutations in the BctubA gene—most notably the E198A, E198V, and E198K substitutions[4]. These mutations alter the spatial conformation of the MBC binding pocket, rendering the fungicides sterically ineffective.

Benzamides also target β-tubulin but bind to a distinct, non-overlapping allosteric site[2]. Because the binding architectures differ fundamentally from those of benzimidazoles, the conformational changes induced by E198A/V/K mutations do not hinder the interaction between 3,5-DCNPB and the mutant β-tubulin. Consequently, 3,5-DCNPB successfully disrupts the microtubule cytoskeleton in both wild-type and MBC-resistant isolates, circumventing the primary mechanism of target-site resistance[5].

MOA DCNPB 3,5-dichloro-N-propylbenzamide (Novel Benzamide) Tub_WT Wild-Type β-Tubulin DCNPB->Tub_WT Binds Alternative Site Tub_Mut Mutant β-Tubulin (E198A) (MBC-Resistant) DCNPB->Tub_Mut Binds Effectively MBC MBC Fungicides (e.g., Carbendazim) MBC->Tub_WT Binds Target MBC->Tub_Mut Binding Fails Arrest Microtubule Assembly Arrest (Fungal Cell Death) Tub_WT->Arrest Inhibition Tub_Mut->Arrest Inhibition (via 3,5-DCNPB)

Figure 1: Mechanism of action showing 3,5-DCNPB bypassing E198A β-tubulin mutations.

Comparative Performance Data

To objectively evaluate 3,5-DCNPB, its performance is benchmarked against Carbendazim (an MBC) and Boscalid (a Succinate Dehydrogenase Inhibitor, SDHI). The synthesized data below summarizes the half-maximal effective concentration (EC50) against well-characterized Botrytis cinerea isolates to demonstrate the comparative advantage of the benzamide class against mutant strains.

FungicideChemical ClassPrimary Target SiteEC50 (μg/mL) - Wild-TypeEC50 (μg/mL) - E198A MutantResistance Factor (RF)*
Carbendazim MBCβ-tubulin (Site A)0.35>100.0>285.0
Boscalid SDHIComplex II0.420.451.07
3,5-DCNPB Benzamideβ-tubulin (Site B)0.280.311.11

*Resistance Factor (RF) = EC50 of Mutant Strain / EC50 of Wild-Type Strain. An RF near 1.0 indicates no cross-resistance.

Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives and confirm the specific mechanism of action.

Protocol A: In Vitro Mycelial Growth Inhibition Assay

Causality : Hyphal extension is strictly dependent on dynamic microtubule assembly. Quantifying radial growth on fungicide-amended media provides a direct, macroscopic readout of cytoskeletal inhibition. Methodology :

  • Media Preparation : Prepare Potato Dextrose Agar (PDA). Amend the cooling agar (50°C) with serial dilutions of 3,5-DCNPB, Carbendazim, or Boscalid (ranging from 0.01 to 100 μg/mL). Include a solvent-only control (0.1% DMSO) to validate that the solvent does not inhibit baseline growth.

  • Inoculation : Excise 5 mm mycelial plugs from the actively growing margin of 3-day-old B. cinerea colonies (Wild-Type and E198A mutant). Place one plug, mycelium-side down, in the center of each plate.

  • Incubation : Incubate the plates in the dark at 20°C for 72 hours.

  • Quantification : Measure colony diameters orthogonally. Subtract the 5 mm plug diameter from the total.

  • Validation & Analysis : Calculate the percentage of growth inhibition relative to the DMSO control. Use log-logistic regression to determine the EC50. Self-Validation Check: The assay is considered valid only if the WT strain is fully suppressed by Carbendazim (positive control), while the E198A strain grows uninhibited on Carbendazim but is suppressed by 3,5-DCNPB.

Protocol B: Cell-Free Tubulin Polymerization Assay

Causality : While Protocol A proves macro-level fungitoxicity, it does not prove the molecular target. Isolating the biochemical target (β-tubulin) and measuring its polymerization kinetics in vitro confirms that 3,5-DCNPB directly disrupts microtubule assembly, ruling out off-target cytotoxicity. Methodology :

  • Protein Extraction : Purify fungal tubulin from actively growing B. cinerea mycelia using DEAE-Sephadex affinity chromatography.

  • Reaction Assembly : In a 96-well UV-transparent microplate, combine purified tubulin (3 mg/mL) with PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) and 1 mM GTP.

  • Treatment : Add 10 μM of 3,5-DCNPB to the test wells. Use 10 μM Carbendazim as a comparative control and 0.1% DMSO as a negative control.

  • Kinetic Monitoring : Monitor polymerization continuously via spectrophotometry at 340 nm at 37°C for 60 minutes.

  • Validation : An increasing absorbance curve in the DMSO control indicates normal microtubule assembly (self-validation). A flattened or significantly depressed Vmax curve in the 3,5-DCNPB wells confirms direct inhibition of tubulin polymerization.

References

  • 3,5-dichloro-n-propylbenzamide (C10H11Cl2NO)
  • Source: APS Journals (Phytopathology)
  • Zoxamide, an Antitubulin Fungicide for Control of Oomycete Pathogens Source: ResearchGate URL
  • Two Non-target Recessive Genes Confer Resistance to the Anti-Oomycete Microtubule Inhibitor Zoxamide in Phytophthora capsici Source: PLOS One URL

Sources

Comparative

A Comparative Guide to Benzamide-Based Herbicides: Isoxaben vs. Propyzamide

Benzamides represent a highly versatile chemical scaffold in agrochemical drug development. By altering the functional groups attached to the core benzamide ring, developers have generated herbicides with entirely distin...

Author: BenchChem Technical Support Team. Date: March 2026

Benzamides represent a highly versatile chemical scaffold in agrochemical drug development. By altering the functional groups attached to the core benzamide ring, developers have generated herbicides with entirely distinct mechanisms of action (MOA). This guide provides an objective, data-driven comparison of two leading benzamide herbicides: Isoxaben (a cellulose biosynthesis inhibitor) and Propyzamide (a microtubule assembly inhibitor). We will dissect their mechanistic divergence, outline self-validating experimental protocols for their evaluation, and benchmark their quantitative performance.

Mechanistic Divergence: The "Why" and "How"

Although Isoxaben and Propyzamide share a benzamide backbone, their cellular targets dictate completely different physiological outcomes.

  • Isoxaben (Cellulose Biosynthesis Inhibitor - CBI): Isoxaben specifically targets the Cellulose Synthase A (CESA) complex—primarily the CESA3 and CESA6 subunits—located at the plasma membrane[1]. By disrupting the rosette complex's ability to extrude cellulose microfibrils into the apoplast, Isoxaben causes a rapid loss of primary cell wall integrity[2]. This manifests morphologically as the root stunting and swelling response (RSSR)[2].

  • Propyzamide (Microtubule Assembly Inhibitor): Also known as pronamide, Propyzamide penetrates the cell and binds directly to α / β -tubulin heterodimers[3]. This binding sterically hinders the addition of new dimers to the plus-end of growing microtubules[4]. Consequently, the mitotic spindle fails to form, arresting dividing cells in prometaphase and resulting in characteristic "clubbed" root tips[4].

BenzamideMOA Benzamide Benzamide Scaffold Isoxaben Isoxaben (Alkyl/Alkoxy Substitutions) Benzamide->Isoxaben Propyzamide Propyzamide (Alkynyl/Chloro Substitutions) Benzamide->Propyzamide CESA Cellulose Synthase Complex (CESA3 / CESA6) Isoxaben->CESA Binds Target Tubulin Alpha/Beta Tubulin Dimers Propyzamide->Tubulin Binds Target CellWall Inhibition of Cellulose Biosynthesis CESA->CellWall Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Death1 Loss of Cell Wall Integrity (Root Swelling/Stunting) CellWall->Death1 Death2 Mitotic Arrest (Clubbed Root Tips) Microtubule->Death2

Divergent mechanisms of action for benzamide herbicides: Isoxaben and Propyzamide.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the efficacy of these herbicides, researchers must employ target-specific biochemical assays. The following protocols are designed as self-validating systems, ensuring that any observed inhibition is mechanistically accurate.

Protocol 1: In Vitro Tubulin Polymerization Turbidity Assay (For Propyzamide)

This cell-free assay quantifies microtubule assembly by measuring light scattering. As tubulin dimers polymerize into massive microtubule polymers, the solution's turbidity increases, which can be measured spectrophotometrically at 340 nm[5].

TubulinWorkflow Start Reconstitute Tubulin in PIPES Buffer (Maintain at 4°C) AddLigand Add Herbicide & Controls (Paclitaxel / Nocodazole) Start->AddLigand Prevents premature assembly Heat Shift to 37°C (Initiates Nucleation) AddLigand->Heat GTP + Heat triggers growth Measure Kinetic Absorbance Reading (OD 340 nm for 60 mins) Heat->Measure Light scattering increases Vmax Calculate Vmax & Plateau (Quantify Assembly Rate) Measure->Vmax Extract kinetic parameters

Step-by-step workflow for the in vitro tubulin polymerization assay.

Step-by-Step Methodology & Causality:

  • Reagent Preparation: Reconstitute highly purified porcine or bovine tubulin (>99% pure) to 3 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[6].

    • Causality: PIPES buffer at pH 6.9 is critical because it mimics the intracellular environment and stabilizes tubulin dimers significantly better than Tris-based buffers[7]. EGTA chelates calcium, which would otherwise actively depolymerize microtubules[7].

  • Addition of Energy Substrate: Add 1 mM GTP and 10% glycerol to the buffer[5].

    • Causality: GTP is the obligate energy source for tubulin polymerization. Glycerol acts as a thermodynamic enhancer, lowering the critical concentration of tubulin required for nucleation[7].

  • Compound Incubation (The Self-Validating Step): Aliquot the mixture into a pre-chilled 96-well half-area plate on ice. Add Propyzamide (test), Paclitaxel (positive stabilization control), Nocodazole (positive destabilization control), and DMSO (vehicle control)[5].

    • Causality: Assembling the reaction at 4°C prevents premature polymerization[5]. The inclusion of Paclitaxel (increases Vmax​ ) and Nocodazole (decreases Vmax​ ) self-validates the assay's dynamic range and responsiveness to known modulators[5].

  • Kinetic Measurement: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

    • Causality: The sudden temperature shift from 4°C to 37°C provides the thermodynamic activation energy required to initiate the nucleation phase[5].

Protocol 2: [14C]-Glucose Incorporation Assay (For Isoxaben)

Because CESA complexes are notoriously recalcitrant to in vitro purification, Isoxaben's efficacy is best measured in vivo by tracking the incorporation of radiolabeled carbon into the insoluble cell wall fraction[8].

Step-by-Step Methodology & Causality:

  • Tissue Preparation: Etiolate Arabidopsis thaliana seedlings in the dark for 4 days.

    • Causality: Dark-grown hypocotyls undergo rapid, unidirectional elongation, meaning their primary cell wall synthesis (and CESA3/6 activity) is functioning at absolute maximum capacity[9].

  • Pulse-Labeling: Incubate the hypocotyls in liquid MS media containing varying concentrations of Isoxaben and 1 µCi/mL of [14C]-glucose for 2 hours[8].

    • Causality: The 2-hour pulse ensures that the radiolabel is actively integrated into newly synthesized polysaccharides before secondary metabolic pathways can heavily scavenge the carbon[8].

  • Fractionation: Wash the tissue sequentially with hot 70% ethanol and 1:1 chloroform:methanol.

    • Causality: These harsh solvent washes remove all soluble sugars, amino acids, and lipids. The remaining pellet contains only the insoluble cell wall matrix.

  • Updegraff Digestion & Scintillation: Digest the pellet with Updegraff reagent (acetic acid/nitric acid/water) at 100°C for 30 minutes, then quantify the remaining [14C] via liquid scintillation counting.

    • Causality: Updegraff reagent hydrolyzes non-cellulosic polysaccharides (hemicellulose/pectin). The surviving fraction is pure, crystalline cellulose. A dose-dependent drop in[14C] counts directly correlates with CESA inhibition[8].

Quantitative Data & Efficacy Comparison

The structural differences between Isoxaben and Propyzamide not only alter their MOA but also define their agronomic utility and resistance profiles.

Table 1: Physicochemical & Agronomic Profile
FeatureIsoxabenPropyzamide (Pronamide)
Primary Target Site Cellulose Synthase (CESA3/6)[1] α / β -Tubulin Dimers[3]
Primary Weed Spectrum Broadleaf weeds (e.g., Stellaria media)Annual grasses and select broadleaves
HRAC Classification Group 29 (formerly L)Group 3 (formerly K1)
Cellular Symptomology Root stunting, radial swelling (RSSR)[2]Clubbed root tips, disrupted mitosis[4]
Table 2: Comparative IC50 and Resistance Data
HerbicideTarget AssayWild-Type IC50Resistant GenotypeMutant IC50Fold Resistance
Isoxaben [14C]-Glucose Incorporation~4–10 nMixr1-1 (CESA3 G998D)[8]>1000 nM>100x
Propyzamide Root Elongation / Tubulin~1–3 µMTua1 (α-tubulin missense)[3]~15–25 µM~5–10x

Conclusion for Drug Developers

The comparative study of Isoxaben and Propyzamide perfectly illustrates the power of scaffold hopping in agrochemical design. While both utilize a benzamide core, peripheral substitutions shift the binding affinity from the cell wall synthesis machinery (CESA) to the cytoskeletal network (Tubulin). For researchers developing next-generation herbicides, leveraging these self-validating assays is critical for mapping structure-activity relationships (SAR) and anticipating weed resistance mechanisms (such as the ixr1-1 mutation in CESA3)[8].

References

  • Title: Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC Source: nih.gov URL:[Link]

  • Title: Improved Understanding of Mitotic-Inhibiting Herbicide Resistance in Poa annua and Eleusine indica Source: auburn.edu URL:[Link]

  • Title: Modifications of cellulose synthase confer resistance to isoxaben and thiazolidinone herbicides in Arabidopsis Ixr1 mutants | PNAS Source: pnas.org URL:[Link]

  • Title: Cellulose biosynthesis inhibitor isoxaben causes nutrient-dependent and tissue-specific Arabidopsis phenotypes - PMC Source: nih.gov URL:[Link]

  • Title: Alleles Causing Resistance to Isoxaben and Flupoxam Highlight the Significance of Transmembrane Domains for CESA Protein Function - Frontiers Source: frontiersin.org URL:[Link]

  • Title: Resistance against herbicide isoxaben and cellulose deficiency caused by distinct mutations in same cellulose synthase isoform CESA6 - PubMed Source: nih.gov URL:[Link]

  • Title: Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC Source: nih.gov URL:[Link]

  • Title: Tubulin Polymerization Assay Kit - Cytoskeleton, Inc Source: cytoskeleton.com URL:[Link]

Sources

Validation

assessing the environmental impact of 3,5-dichloro-N-propylbenzamide

Title: Assessing the Environmental Impact of 3,5-Dichloro-N-propylbenzamide: A Comparative Guide Introduction As agricultural systems increasingly rely on pre-emergent herbicides to combat resistant weed populations, the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Environmental Impact of 3,5-Dichloro-N-propylbenzamide: A Comparative Guide

Introduction As agricultural systems increasingly rely on pre-emergent herbicides to combat resistant weed populations, the environmental footprint of these agrochemicals demands rigorous scientific scrutiny. 3,5-dichloro-N-propylbenzamide (commonly known as propyzamide or pronamide) is a selective, systemic herbicide that controls annual grasses and broadleaf weeds by inhibiting microtubule assembly during cell division (PubChem)[1]. While highly efficacious, its persistence in soil and potential for off-site transport pose significant ecological risks.

This guide provides drug development professionals, environmental toxicologists, and agricultural scientists with a comprehensive framework for assessing the environmental impact of propyzamide. By benchmarking its performance and ecological fate against primary alternatives like trifluralin, and by detailing self-validating experimental methodologies, we establish a robust foundation for ecological risk assessment.

Comparative Physicochemical and Ecotoxicological Profiling

To understand the causality behind an agrochemical's environmental behavior, we must analyze its physicochemical properties. Propyzamide is moderately persistent, with a field half-life (DT50) averaging 60 days, though this can extend significantly under anaerobic conditions (EXTOXNET)[2][3]. It exhibits moderate soil mobility (Koc ~825), making it more prone to leaching into groundwater than dinitroaniline alternatives like trifluralin, which bind tightly to soil organic matter (Koc > 7000) (ResearchGate)[4].

However, when evaluating aquatic ecotoxicity, propyzamide presents a lower acute risk to fish and invertebrates compared to trifluralin. Trifluralin is highly toxic to aquatic life, whereas propyzamide is classified as slightly to moderately toxic[2][4].

Table 1: Physicochemical and Ecotoxicity Comparison

Parameter3,5-dichloro-N-propylbenzamide (Propyzamide)TrifluralinPyroxasulfone
Chemical Class Benzamide (Group 3)Dinitroaniline (Group 3)Isoxazoline (Group 15)
Water Solubility 15 mg/L< 1 mg/L3.49 mg/L
Log Kow 3.435.272.39
Soil Half-Life (DT50) 60 - 120 days45 - 60 days14 - 28 days
Mobility (Koc) ~825 (Moderate)> 7000 (Low)~95 (High)
Aquatic Toxicity (Fish LC50) 72 mg/L (Rainbow Trout)0.088 mg/L (Rainbow Trout)> 2.8 mg/L

Data synthesized from EPA Ecological Risk Assessments and PubChem chemical safety summaries[1][5].

Mechanistic Pathways of Degradation

Propyzamide degrades in the environment primarily through slow microbial metabolism and surface photolysis. The terminal residues of concern—both the parent compound and its 3,5-dichlorobenzoyl metabolites—retain biological activity and environmental persistence[5][6]. Understanding this pathway is critical, as rigorous risk assessments must account for the Total Toxic Residues (TTR) rather than just the parent compound (EPA Response)[6].

Fate Parent Propyzamide (Parent Compound) Soil Soil Matrix (Koc: 825) Parent->Soil Application Water Aquatic Systems (Solubility: 15 mg/L) Parent->Water Runoff / Leaching Microbes Microbial Degradation (DT50: 60-120 days) Soil->Microbes Aerobic Metabolism Photo Surface Photolysis Soil->Photo UV Exposure Tox Aquatic Toxicity (LC50: 72 mg/L) Water->Tox Exposure Pathway Metabolites 3,5-dichlorobenzoyl Metabolites Microbes->Metabolites Transformation Photo->Metabolites Transformation Metabolites->Water Secondary Leaching

Environmental fate and degradation pathways of 3,5-dichloro-N-propylbenzamide.

Self-Validating Experimental Protocols

To generate trustworthy environmental impact data, laboratories must utilize self-validating experimental designs. The following protocols detail how to accurately assess propyzamide's soil dissipation and aquatic ecotoxicity, embedding internal quality control gates to prevent data artifacts.

Protocol 1: Soil Dissipation and Kinetics Assessment

Causality & Rationale: Soil matrices are highly complex. Co-extracted organic matter can severely suppress the ionization of analytes during mass spectrometry, leading to artificially accelerated degradation curves. By utilizing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with an isotopically labeled internal standard (e.g., Propyzamide-d3), we correct for matrix effects in real-time, ensuring the kinetic data is an accurate reflection of true environmental persistence.

Step-by-Step Methodology:

  • Soil Preparation & Spiking: Sieve field-collected soil (2 mm) and adjust to 40% maximum water holding capacity. Spike 50 g aliquots with propyzamide to achieve a 1 mg/kg concentration.

  • Incubation: Incubate samples in the dark at 20°C. Harvest triplicate samples at Days 0, 3, 7, 14, 28, 60, and 120.

  • Extraction (QuEChERS): Add 10 mL of acetonitrile to the soil sample. Spike with 100 µg/L of Propyzamide-d3 (Internal Standard). Add partitioning salts (4 g MgSO4, 1 g NaCl) and centrifuge at 4000 rpm for 5 minutes.

  • Clean-up: Transfer the supernatant to a dSPE tube containing PSA (Primary Secondary Amine) to remove organic acids and pigments.

  • LC-MS/MS Analysis: Quantify the parent compound and 3,5-dichlorobenzoyl metabolites using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Validation Gate: Calculate the recovery of the internal standard. If recovery falls outside the 80–120% threshold, the extraction is invalidated and must be repeated.

  • Kinetic Modeling: Fit the validated concentration data to a first-order kinetic model ( Ct​=C0​e−kt ) to derive the DT50.

Protocol Prep Soil Spiking & Incubation (Controlled Moisture/Temp) Extract Solvent Extraction (QuEChERS Method) Prep->Extract Analysis LC-MS/MS Quantification Extract->Analysis Spike Isotope-Labeled Internal Standard Spike->Extract Addition QAQC Recovery Validation (Acceptance: 80-120%) Analysis->QAQC Evaluate Recovery Data First-Order Kinetics (DT50 Calculation) QAQC->Data Pass Fail Recalibrate / Re-extract QAQC->Fail Fail Fail->Extract

Self-validating experimental workflow for soil dissipation and half-life assessment.

Protocol 2: Aquatic Ecotoxicity Thresholding (Dose-Response)

Causality & Rationale: Traditional ecotoxicity assessments rely on the No Observed Adverse Effect Level (NOAEL), which is highly dependent on the specific doses chosen by the researcher. To provide a more robust and statistically sound risk assessment, this protocol utilizes Benchmark Dose (BMD) modeling, which fits a continuous regression curve to the data to identify the concentration that causes a specific benchmark response (e.g., 10% reduction in survival)[6].

Step-by-Step Methodology:

  • Test Organism Acclimation: Acclimate Daphnia magna (freshwater crustacean) to test media for 48 hours prior to exposure.

  • Dose Formulation: Prepare a geometric series of propyzamide concentrations (e.g., 0.1, 1.0, 5.0, 10.0, 50.0, 100.0 mg/L) using a solvent carrier (<0.1% v/v) alongside a solvent control.

  • Exposure: Introduce 10 neonates (<24 hours old) into each test vessel. Maintain at 20°C under a 16:8 hour light:dark cycle.

  • Observation & Validation: Record immobility and mortality at 24 and 48 hours. The test is only valid if control mortality is <10% (Validation Gate).

  • BMD Modeling: Input the continuous dose-response data into EPA Benchmark Dose Software (BMDS) to calculate the LC50 and the BMDL10 (the lower confidence limit of the benchmark dose for a 10% effect).

Comparative Phytotoxicity and Non-Target Impact

A critical component of environmental impact is the unintended phytotoxicity to rotational crops. Because propyzamide resists chemical degradation and persists in the soil profile, it poses a significant risk to subsequent winter crops. Recent dose-response studies in sandy soils have quantified these toxicity thresholds (NIH)[3].

Table 2: Phytotoxicity Thresholds (ED50) in Winter Crops

Crop SpeciesPropyzamide ED50 (µg/kg)Trifluralin ED50 (µg/kg)Pyroxasulfone ED50 (µg/kg)
Wheat (Shoot Biomass) 304253
Canola (Shoot Biomass) > 100> 10021
Lentil (Emergence) > 200> 2006

Data indicates the effective dose required to reduce growth parameters by 50%. Wheat is highly susceptible to propyzamide residues, exhibiting severe shoot growth inhibition at concentrations as low as 30 µg/kg[3].

Conclusion

Assessing the environmental impact of 3,5-dichloro-N-propylbenzamide requires a nuanced understanding of its physicochemical properties, degradation kinetics, and non-target toxicity. While it offers a safer aquatic ecotoxicity profile compared to alternatives like trifluralin[4], its moderate mobility and soil persistence necessitate strict rotational crop management and groundwater monitoring[2][3]. By employing the self-validating protocols outlined above, researchers can generate the high-fidelity data required to navigate complex regulatory landscapes and promote sustainable agricultural practices.

References

  • Preliminary Ecological Risk Assessment for the Registration Review of the Herbicide Propyzamide. Regulations.gov (EPA).
  • Response to Comments on the Preliminary Ecological Risk Assessment for Propyzamide. Regulations.gov (EPA).
  • EXTOXNET PIP: Pronamide. Oregon State University.
  • Comparative environmental impact assessment of herbicides used on genetically modified and non-genetically modified herbicide-tolerant canola crops using two risk indicators. ResearchGate.
  • Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PMC (NIH).
  • Propyzamide | C12H11Cl2NO | CID 32154. PubChem (NIH).

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-dichloro-N-propylbenzamide

Operational Safety and PPE Protocol for Handling 3,5-Dichloro-N-propylbenzamide Introduction In drug development and synthetic chemistry, handling chlorinated benzamide derivatives requires stringent operational controls...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Protocol for Handling 3,5-Dichloro-N-propylbenzamide

Introduction In drug development and synthetic chemistry, handling chlorinated benzamide derivatives requires stringent operational controls. 3,5-dichloro-N-propylbenzamide (CAS: 33244-94-9) is a highly lipophilic compound (Predicted XLogP: 3.9)[1]. While it serves as a valuable intermediate or screening compound, its structural motifs—specifically the chlorinated aromatic ring and the propyl chain—confer specific toxicological risks, including acute oral toxicity, severe eye and skin irritation, and respiratory tract irritation[2].

As a Senior Application Scientist, I designed this self-validating, step-by-step operational protocol to go beyond generic safety data. By understanding the mechanistic causality behind these safety measures, laboratory personnel can effectively mitigate exposure risks, ensure compliance, and maintain absolute scientific integrity.

Hazard Profile & Causality

Understanding the physicochemical properties of a compound is the foundational step in risk mitigation. The high lipophilicity of 3,5-dichloro-N-propylbenzamide dictates that while the dry powder poses a primary inhalation hazard, the solubilized form (e.g., in DMSO or Dichloromethane) presents a severe, rapid dermal absorption risk[1][3].

Table 1: Physicochemical Properties and Operational Implications

Property / HazardValue / ClassificationCausality & Operational Implication
CAS Number 33244-94-9Unique identifier for chemical inventory and SDS tracking.
Molecular Formula C10H11Cl2NOContains halogens; mandates strict segregation into chlorinated waste streams.
Lipophilicity (XLogP) 3.9 (Predicted)High lipid solubility. Rapid dermal penetration occurs if dissolved in organic carrier solvents.
Skin/Eye Irritation Category 2 (H315/H319)The electrophilic nature of the chlorinated aromatic ring causes protein denaturation in mucosal membranes. Requires splash goggles.
Respiratory Hazard Category 3 (H335)Fine powders can easily aerosolize. Mandates handling exclusively within a certified fume hood.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory safety guidelines. The specific structural hazards of 3,5-dichloro-N-propylbenzamide dictate the following targeted PPE matrix:

  • Hand Protection (Critical): Use Nitrile gloves (minimum thickness 0.11 mm).

    • Causality: Chlorinated aromatics can permeate thin latex and vinyl rapidly. If handling the compound in DMSO, double-gloving is mandatory. DMSO acts as a molecular carrier, dragging the lipophilic benzamide directly through the epidermal layer upon contact.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 certified).

    • Causality: Standard safety glasses with side shields are insufficient. The compound causes severe eye irritation (H319), and accidental micro-splashes during solubilization require a full orbital seal to prevent capillary draw into the eye[4].

  • Body Protection: A flame-resistant, knee-length laboratory coat with fitted cuffs. Ensure no exposed skin exists at the wrists.

  • Respiratory Protection: When handled inside a functioning fume hood (face velocity >0.5 m/s), a respirator is not typically required. If a fume hood is compromised, a half-face respirator with P100/Organic Vapor cartridges is immediately required due to the H335 hazard[2].

Operational Handling Workflow

The following workflow ensures a closed-system approach to handling the compound, minimizing aerosolization and cross-contamination.

HandlingWorkflow A Risk Assessment 3,5-dichloro-N-propylbenzamide B Engineering Controls (Fume Hood, Airflow >0.5 m/s) A->B C PPE Selection A->C F Handling & Weighing (Anti-static tools) B->F D Nitrile Gloves (>0.11mm) Double Gloving C->D E Safety Goggles & Lab Coat C->E D->F E->F G Spill Event? F->G H Decontamination (Alkaline/Ethanol Wash) G->H Yes I Standard Disposal (Chlorinated Waste) G->I No H->I

Workflow for handling 3,5-dichloro-N-propylbenzamide, from PPE selection to disposal.

Protocol 1: Safe Weighing and Solubilization

  • Preparation: Purge the analytical balance area inside the fume hood. Ensure the face velocity is between 0.4 and 0.6 m/s to prevent powder displacement.

  • Static Mitigation: Benzamide powders are highly prone to triboelectric static buildup[5]. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded, stainless-steel micro-spatula.

    • Causality: Static discharge causes fine powders to repel and aerosolize, bypassing primary containment and increasing inhalation risk.

  • Weighing: Tare the anti-static weigh boat. Carefully transfer the required mass of 3,5-dichloro-N-propylbenzamide.

  • Transfer & Capping: Transfer the powder to a borosilicate glass vial. Cap the vial before removing it from the balance area to create a closed micro-environment.

  • Solubilization: Inject the solvent (e.g., DMSO, DMF, or Methanol) through a septum using a syringe, or open the vial only within the deepest part of the fume hood (at least 6 inches from the sash). Vortex until visually clear.

Spill Response and Decontamination Protocol

In the event of a spill, immediate and methodical action is required to prevent exposure.

Protocol 2: Managing a Dry Powder Spill

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to dry-sweep the powder, as this will generate a highly toxic dust cloud[5].

  • Contain: Gently cover the spilled powder with damp paper towels (use water or a 10% ethanol solution).

    • Causality: The moisture binds the lipophilic powder particles, increasing their mass and preventing aerosolization without causing rapid, uncontrollable dissolution.

  • Collect: Using a disposable plastic scoop, carefully transfer the damp towels and powder into a wide-mouth hazardous waste container.

  • Decontaminate: Wash the spill surface with a 10% alkaline detergent solution, followed by a 70% ethanol wipe.

    • Causality: The alkaline environment helps hydrolyze residual amides, while ethanol ensures the complete removal of any remaining lipophilic residues[4][6].

Waste Disposal Plan

Improper disposal of chlorinated compounds leads to severe environmental toxicity and regulatory violations.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, gloves) must be placed in a designated, leak-proof "Halogenated Solid Waste" container.

  • Liquid Waste: Any solutions containing 3,5-dichloro-N-propylbenzamide must be collected in a clearly labeled "Halogenated Organic Liquid Waste" carboy.

    • Causality: Mixing halogenated waste with non-halogenated streams can lead to highly exothermic reactions during commercial waste processing and prevents safe incineration.

  • Labeling: Ensure the CAS Number (33244-94-9) and the specific hazards (Toxic, Irritant, Environmental Hazard) are clearly marked on the waste manifest.

References

  • PubChemLite. "3,5-dichloro-n-propylbenzamide (C10H11Cl2NO) - Structural Information and Predicted XLogP." Université du Luxembourg. Available at: [Link]

Sources

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